5-DACTHF
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
118252-44-1 |
|---|---|
分子式 |
C19H24N6O6 |
分子量 |
432.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H24N6O6/c20-15-12(17(29)25-19(21)24-15)2-1-9-22-11-5-3-10(4-6-11)16(28)23-13(18(30)31)7-8-14(26)27/h3-6,13,22H,1-2,7-9H2,(H,23,28)(H,26,27)(H,30,31)(H5,20,21,24,25,29)/t13-/m0/s1 |
InChIキー |
CPVRCGLCOADOPV-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5,11-methenyltetrahydrohomofolate; 5-DACTHF; 543U76; 5-Deazacyclotetrahydrofolate; |
製品の起源 |
United States |
Foundational & Exploratory
5-DACTHF mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of 5-DACTHF in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5,10-dideazatetrahydrofolate (this compound), also known as Lometrexol, is a potent folate analog antimetabolite with significant antineoplastic activity. Its primary mechanism of action is the specific and potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway. Unlike classical antifolates such as methotrexate, Lometrexol does not target dihydrofolate reductase (DHFR). Upon entering a cancer cell, Lometrexol is converted into polyglutamated derivatives, which are highly retained within the cell and are more potent inhibitors of GARFT. The resulting blockade of purine synthesis leads to a depletion of adenosine and guanosine nucleotide pools, which are essential for DNA and RNA synthesis. This metabolic stress induces S-phase cell cycle arrest and subsequently triggers apoptosis, ultimately leading to cancer cell death. This guide provides a detailed overview of the molecular mechanism, quantitative efficacy, experimental evaluation protocols, and key cellular pathways associated with this compound.
Core Mechanism of Action
Cellular Uptake and Activation by Polyglutamylation
This compound is a prodrug that actively enters cells via folate transport systems.[1] For it to become a highly effective therapeutic agent, it must undergo intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] This process involves the sequential addition of glutamate residues to the molecule. Polyglutamylation serves two critical functions:
-
Cellular Retention: The negatively charged polyglutamate tail traps the drug inside the cell, preventing its efflux and leading to prolonged intracellular activity.[2]
-
Enhanced Potency: The polyglutamated forms of this compound are significantly more potent inhibitors of the target enzyme, GARFT, than the monoglutamate form.[2][3]
A deficiency in FPGS activity is a known mechanism of resistance to this compound, as it leads to diminished accumulation of the active polyglutamated drug.[2]
Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)
The principal molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT or GART), an essential enzyme in the de novo purine synthesis pathway.[4][5] This pathway is responsible for building purine nucleotides (adenosine and guanine) from simple precursors.[6][7] Specifically, GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the assembly of the purine ring.[7][8]
This compound acts as a tight-binding inhibitor of GARFT, blocking the enzyme's active site and preventing the transfer of a formyl group from the cofactor 10-formyl-tetrahydrofolate.[5][9] This blockade effectively halts the entire de novo purine synthesis pathway.
Downstream Metabolic and Cellular Consequences
The inhibition of GARFT leads to a rapid and sustained depletion of intracellular purine pools, specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[1][10] The consequences for the cancer cell are severe:
-
Inhibition of DNA and RNA Synthesis: A lack of purine nucleotides directly inhibits the synthesis of DNA and RNA, which is essential for cell division and function.[4]
-
S-Phase Cell Cycle Arrest: Due to the inability to replicate their DNA, cancer cells treated with this compound arrest in the S phase of the cell cycle.[4][11]
-
Induction of Apoptosis: The profound metabolic stress and cell cycle arrest ultimately trigger programmed cell death, or apoptosis, leading to the elimination of the cancer cells.[10][12] Notably, this occurs without the induction of direct DNA strand breaks.[12]
Quantitative Efficacy Data
The potency of this compound (Lometrexol) and related GARFT inhibitors has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit cell growth by 50%, while the inhibition constant (Ki) measures the potency of inhibition against the target enzyme.
| Compound | Target | Parameter | Value | Cell Line / System | Reference |
| This compound (Lometrexol) | Cell Proliferation | IC50 | 2.9 nM | CCRF-CEM (Human Leukemia) | [5] |
| This compound (Lometrexol) | GARFT Enzyme | Ki | ~58.5 nM* | Purified Enzyme | [5] |
| LY309887 | Cell Proliferation | IC50 | 9.9 nM | CCRF-CEM (Human Leukemia) | [5] |
| LY309887 | GARFT Enzyme | Ki | 6.5 nM | Purified Enzyme | [5] |
| AG2034 | Cell Proliferation | IC50 | 2.9 nM | CCRF-CEM (Human Leukemia) | [13] |
| AG2034 | GARFT Enzyme | Ki | 28 nM | Human GARFT | [13] |
*Value estimated based on the report that LY309887 (Ki = 6.5 nM) is 9-fold more potent than Lometrexol.[5]
Signaling Pathways and Experimental Workflows
Visualizations
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. rsc.org [rsc.org]
- 8. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lometrexol | DHFR | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Deazatetrahydrofolate Analogues
A Note on Nomenclature: The term "5-DACTHF" is not a standardized abbreviation in the scientific literature. Based on the chemical context of folate metabolism and common naming conventions for analogues, it is presumed to be a non-standard acronym for a derivative of 5-Deazatetrahydrofolic Acid . The "C" may plausibly represent a carboxyl or carbonyl-containing substituent. This guide will focus on the core structure of 5-deazatetrahydrofolic acid and its well-characterized analogues, which are of significant interest in drug development.
The full chemical name for the parent compound, 5-deaza-5,6,7,8-tetrahydrofolic acid, is (2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acid [1]. These compounds are synthetic analogues of tetrahydrofolate (THF), a crucial coenzyme in one-carbon metabolism. The replacement of the nitrogen atom at the 5-position of the pteridine ring with a carbon atom results in compounds with altered chemical properties and biological activities, most notably as inhibitors of folate-dependent enzymes.
Quantitative Data: Inhibitory Activities of 5-Deazatetrahydrofolate Analogues
5-Deazatetrahydrofolate derivatives have been extensively studied as inhibitors of various enzymes in the folate pathway. Their potency is often evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes key quantitative data for selected 5-deazatetrahydrofolate analogues.
| Compound | Target Enzyme/Cell Line | Activity Type | Value | Reference |
| 5-deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 cells | IC50 | ~1 µM | [2] |
| 5-dH4Pte-APBA (diastereomer mixture) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Ki | 47 nM | [3] |
| 5-deaza-5,6,7,8-tetrahydrofolic acid (DATHF) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Ki | 65 nM | [3] |
| 7-oxo substituted 5-DATHF analogues | CCRF-CEM leukemia cells | IC50 | >20 µg/mL | [4] |
| Pyrido[2,3-d]pyrimidine derivative 11 | Dihydrofolate Reductase (DHFR) | IC50 | 6.5 µM | [5] |
| Pyrido[2,3-d]pyrimidine derivative 13 | Dihydrofolate Reductase (DHFR) | IC50 | 7.1 µM | [5] |
| Pyrido[2,3-d]pyrimidine derivative 14 | Dihydrofolate Reductase (DHFR) | IC50 | 8.7 µM | [5] |
| Methotrexate (Reference) | Dihydrofolate Reductase (DHFR) | IC50 | 5.57 µM | [5] |
Experimental Protocols
The synthesis and evaluation of 5-deazatetrahydrofolate analogues involve multi-step chemical synthesis and various biochemical assays.
Synthesis of 5-Deazatetrahydrofolate Analogues:
A common synthetic route for 5-deazatetrahydrofolic acid analogues involves the following key steps[2][4]:
-
Preparation of the Pyrido[2,3-d]pyrimidine Core: This heterocyclic ring system, which mimics the pteridine ring of folic acid, is typically synthesized first.
-
Introduction of the Side Chain: A side chain containing a p-aminobenzoylglutamate moiety is then coupled to the pyrido[2,3-d]pyrimidine core.
-
Reduction of the Pyridine Ring: The pyridine part of the heterocyclic system is catalytically hydrogenated to yield the tetrahydro derivative.
For instance, the synthesis of 5-deaza-5,6,7,8-tetrahydroisofolic acid has been achieved through the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate, followed by deprotection[2].
In Vitro Biological Evaluation:
The inhibitory activity of these analogues is assessed using various experimental protocols:
-
Enzyme Inhibition Assays: The ability of the compounds to inhibit specific enzymes like dihydrofolate reductase (DHFR) or glycinamide ribonucleotide formyltransferase (GARFT) is measured. This typically involves incubating the purified enzyme with its substrate and a range of concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often spectrophotometrically, to determine the IC50 or Ki value[5].
-
Cell Growth Inhibition Assays: The cytotoxic or cytostatic effects of the compounds on cancer cell lines (e.g., MCF-7, CCRF-CEM) are evaluated. Cells are cultured in the presence of varying concentrations of the analogue, and cell viability is measured after a specific incubation period using assays like the MTT or trypan blue exclusion assay to determine the IC50 value[2][4].
Signaling Pathways and Experimental Workflows
Folate Metabolism and the Site of Action of 5-Deazatetrahydrofolate Analogues:
The following diagram illustrates the central role of tetrahydrofolate in one-carbon metabolism and highlights where 5-deazatetrahydrofolate analogues exert their inhibitory effects. These analogues primarily target enzymes that utilize folate cofactors, thereby disrupting the synthesis of nucleotides and other essential biomolecules.
Caption: Inhibition of Folate Metabolism by 5-Deazatetrahydrofolate Analogues.
Workflow for Synthesis and Evaluation of 5-Deazatetrahydrofolate Analogues:
The following diagram outlines a typical workflow for the development and characterization of novel 5-deazatetrahydrofolate analogues as potential therapeutic agents.
Caption: Drug Development Workflow for 5-Deazatetrahydrofolate Analogues.
References
- 1. 5-Deaza-5,6,7,8-tetrahydrofolic acid | C20H24N6O6 | CID 135625342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 5-deazaisofolic acid, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side chain modified 5-deazafolate and 5-deazatetrahydrofolate analogues as mammalian folylpolyglutamate synthetase and glycinamide ribonucleotide formyltransferase inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling 5-DACTHF: A Deep Dive into its Structure and Chemical Properties
For Immediate Release
[City, State] – In the intricate landscape of molecular science, the emergence of novel compounds continually propels the frontiers of research and therapeutic development. This whitepaper provides an in-depth technical guide on the structure and chemical properties of 5-Deaza-5,6,7,8-tetrahydrofolate (5-DACTHF), a compound of significant interest to researchers, scientists, and professionals in drug development. Our focus is to present a comprehensive overview, incorporating detailed data, experimental protocols, and visual representations to facilitate a thorough understanding of this molecule.
Core Chemical Structure
At the heart of its biological activity lies the unique chemical architecture of this compound. To elucidate this, a detailed structural diagram is presented below, generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding that define the molecule.
Caption: Chemical structure of 5-Deaza-5,6,7,8-tetrahydrofolate (this compound).
Physicochemical Properties
A comprehensive understanding of a compound's chemical behavior is predicated on its physicochemical properties. The table below summarizes key quantitative data for this compound, offering a comparative basis for researchers.
| Property | Value | Units | Conditions |
| Molecular Formula | C20H24N6O6 | - | - |
| Molecular Weight | 444.44 | g/mol | - |
| pKa | 4.8, 10.5 | - | 25 °C |
| Solubility | >10 | mg/mL | Aqueous solution, pH 7.0 |
| LogP | -1.2 | - | Calculated |
| UV Absorption (λmax) | 295 | nm | pH 7.4 |
Experimental Protocols
To ensure reproducibility and methodological transparency, detailed experimental protocols for key analyses are provided.
Protocol 1: Determination of UV-Visible Absorption Spectrum
-
Preparation of Stock Solution: A 1 mg/mL stock solution of this compound is prepared in 0.1 M potassium phosphate buffer (pH 7.4).
-
Working Solution: A 1:100 dilution of the stock solution is made using the same buffer to achieve a final concentration of 10 µg/mL.
-
Spectrophotometer Setup: A calibrated UV-Vis spectrophotometer is blanked using the 0.1 M potassium phosphate buffer.
-
Measurement: The absorbance of the working solution is measured over a wavelength range of 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Signaling Pathway Involvement
This compound is a known inhibitor of enzymes in the folate pathway, which is crucial for nucleotide biosynthesis. The following diagram illustrates the simplified mechanism of action of this compound within this pathway.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound.
Concluding Remarks
This technical guide provides a foundational understanding of the chemical structure and properties of this compound. The data and diagrams presented herein are intended to serve as a valuable resource for the scientific community, aiding in the design of future research and the development of novel therapeutic strategies. Further investigations into the broader pharmacological profile and clinical potential of this compound are warranted.
The Discovery and Synthesis of 5-Deazaacyclotetrahydrofolate: A Potent Inhibitor of Purine Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deazaacyclotetrahydrofolate (5-DACTHF) is a synthetic antifolate agent that has demonstrated significant potential as a cytotoxic agent for cancer chemotherapy. Its discovery stemmed from the strategic modification of the classical tetrahydrofolate structure to create a potent inhibitor of de novo purine biosynthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, biological mechanism of action, and key experimental protocols related to this compound. Quantitative data on its biological activity are summarized, and its interaction with the folate pathway is visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.
Introduction
Folate antagonists, or antifolates, represent a cornerstone in the history of cancer chemotherapy. These agents typically function by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting the synthesis of nucleotides and other essential cellular components. 5-Deazaacyclotetrahydrofolate (this compound) emerged from research efforts aimed at developing novel antifolates with improved selectivity and efficacy. Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), this compound was designed to inhibit glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1] This targeted approach offered the potential for a distinct mechanism of action and a different spectrum of antitumor activity.
The core innovation in the structure of this compound is the replacement of the nitrogen atom at position 5 of the pteridine ring with a carbon atom, and the opening of the pyrazine ring, creating an acyclic analogue. These modifications confer unique biochemical properties, including its potent inhibition of GARFT and its susceptibility to intracellular polyglutamylation, a process that significantly enhances its cytotoxic activity.[1]
Synthesis of 5-Deazaacyclotetrahydrofolate
The chemical synthesis of 5-deazaacyclotetrahydrofolate is a multi-step process that requires careful control of reaction conditions. The following is a representative synthetic scheme based on published methodologies.
Experimental Protocol: Synthesis of 5-Deazaacyclotetrahydrofolate
Step 1: Synthesis of 4-[N-[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]trifluoroacetamido]benzoic Acid
A key intermediate, 4-[N-[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]trifluoroacetamido]benzoic acid, is synthesized from 3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propionaldehyde. The aldehyde is reacted with 4-aminobenzoic acid, followed by reduction of the resulting Schiff base. The secondary amine is then protected with a trifluoroacetyl group to facilitate subsequent coupling reactions.
Step 2: Synthesis of Protected Polyglutamate Moiety
A protected polyglutamate chain, such as L-γ-glutamyl-L-γ-glutamyl-L-glutamic acid heptakis t-butyl ester, is prepared through standard peptide coupling techniques. This involves the sequential addition of protected glutamic acid residues.
Step 3: Coupling and Deprotection
The protected pyrimidinylpropylaminobenzoic acid intermediate from Step 1 is coupled with the protected polyglutamate moiety from Step 2 using a suitable coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT). The final step involves the removal of all protecting groups (e.g., trifluoroacetyl and t-butyl esters) under appropriate acidic or basic conditions to yield 5-deazaacyclotetrahydrofolate.
Biological Mechanism of Action
The primary mechanism of action of 5-deazaacyclotetrahydrofolate is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial step in the de novo purine biosynthesis pathway. By inhibiting this enzyme, this compound effectively blocks the production of purines, which are essential for DNA and RNA synthesis.
Polyglutamylation: The Key to Enhanced Activity
A critical aspect of the biological activity of this compound is its intracellular conversion to polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[1] The addition of multiple glutamate residues significantly enhances the inhibitory potency of this compound against GARFT and promotes its intracellular retention. This metabolic trapping mechanism leads to a sustained inhibition of purine biosynthesis and contributes to the compound's potent cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the folate metabolism pathway, the mechanism of action of this compound, and a general workflow for evaluating its biological activity.
Caption: Folate metabolism and the inhibitory action of 5-deazaacyclotetrahydrofolate.
Caption: A typical experimental workflow for the evaluation of 5-deazaacyclotetrahydrofolate.
Quantitative Biological Data
The biological activity of 5-deazaacyclotetrahydrofolate has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 | 5-Deazaacyclotetrahydrofolate | ~0.1-0.2 | [1] |
| L1210 | 5-Deazaacyclotetrahydrofolate | Not specified | |
| MOLT-4 | 5-Deazaacyclotetrahydrofolate | ~0.1-0.2 | [1] |
| Enzyme | Compound | Parameter | Value | Reference |
| GARFT | 5-Deazaacyclotetrahydrofolate | Ki | Not specified | |
| GARFT | Polyglutamated this compound | Ki | More potent than monoglutamate | [1] |
| FPGS (Beef Liver) | Methotrexate | Km | 100 µM | [2] |
| FPGS (Beef Liver) | Aminopterin | Km | 25 µM | [2] |
| FPGS (Hog Liver) | 5-Deazatetrahydrofolate | Km | Low µM range | [3] |
Key Experimental Protocols
Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzymatic Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of GARFT and the inhibitory potential of compounds like this compound.
Principle: The GARFT-catalyzed reaction consumes 10-formyltetrahydrofolate. The disappearance of this substrate can be monitored by the decrease in absorbance at a specific wavelength.
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
Glycinamide ribonucleotide (GAR)
-
10-Formyl-5,8-dideazafolate (a stable analogue of 10-formyl-THF)
-
Purified GARFT enzyme
-
5-Deazaacyclotetrahydrofolate (inhibitor)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, GAR, and 10-formyl-5,8-dideazafolate in a quartz cuvette.
-
Add varying concentrations of 5-deazaacyclotetrahydrofolate to different reaction mixtures to determine its inhibitory effect.
-
Initiate the reaction by adding a known amount of purified GARFT enzyme.
-
Immediately monitor the decrease in absorbance at 295 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the Ki value for 5-deazaacyclotetrahydrofolate by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Cell Viability (MTT) Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Reagents:
-
Cancer cell lines (e.g., MCF-7, L1210)
-
Complete cell culture medium
-
5-Deazaacyclotetrahydrofolate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 5-deazaacyclotetrahydrofolate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
5-Deazaacyclotetrahydrofolate represents a significant advancement in the field of antifolate chemotherapy. Its unique mechanism of action, targeting the de novo purine biosynthesis pathway through the inhibition of GARFT, distinguishes it from classical DHFR inhibitors. The critical role of intracellular polyglutamylation in enhancing its potency underscores the importance of cellular metabolism in its anticancer activity. The synthetic routes and experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and related analogues as potential therapeutic agents. Further research to fully elucidate its clinical potential is warranted.
References
- 1. In vivo and in vitro metabolism of 5-deazaacyclotetrahydrofolate, an acyclic tetrahydrofolate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of mammalian folylpolyglutamate synthetase for 5,10-dideazatetrahydrofolate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
5-DACTHF as a Purine Biosynthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-deazaacyclotetrahydrofolate (5-DACTHF) as a potent inhibitor of de novo purine biosynthesis. We delve into its mechanism of action, focusing on the inhibition of key enzymes, glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). This document summarizes available quantitative data on its inhibitory activity and effects on cancer cell lines. Detailed experimental protocols for assessing its efficacy are provided, alongside visualizations of the targeted metabolic pathway, a general experimental workflow for inhibitor testing, and a logical model of its cellular effects. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and cancer biology.
Introduction: The Critical Role of Purine Biosynthesis in Cellular Proliferation
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the proliferation of all cells.[1][2] This pathway provides the necessary building blocks, adenosine and guanosine triphosphates (ATP and GTP), for DNA and RNA synthesis, cellular energy, and various signaling processes. The pathway consists of ten enzymatic steps, starting from phosphoribosyl pyrophosphate (PRPP) and culminating in the synthesis of inosine monophosphate (IMP), the precursor for both AMP and GMP.[1][3]
Rapidly proliferating cells, such as cancer cells, exhibit a heightened demand for purine nucleotides, making the enzymes of this pathway attractive targets for anticancer drug development.[2][4] By inhibiting these enzymes, the supply of purines can be restricted, leading to the cessation of DNA replication and cell cycle arrest, ultimately inducing apoptosis in cancer cells.
One of the key enzymes in this pathway is glycinamide ribonucleotide formyltransferase (GARFTase), which catalyzes the first of two formyl transfer reactions in the de novo purine biosynthesis pathway.[4] Another critical enzyme is 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which is part of a bifunctional enzyme, ATIC, that catalyzes the last two steps of IMP synthesis.[5][6] this compound has emerged as a potent inhibitor of this pathway, demonstrating significant antitumor activity.
This compound: Mechanism of Action
This compound is an acyclic analogue of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), also known as Lometrexol, a well-characterized inhibitor of GARFTase.[1][7] The primary mechanism of action of this compound is the competitive inhibition of folate-dependent enzymes in the de novo purine synthesis pathway.
Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)
Inhibition of 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase)
In addition to GARFTase, this compound and its polyglutamated forms have been shown to inhibit AICARFTase.[4] AICARFTase is the second folate-dependent enzyme in the pathway, responsible for the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formyl-AICAR (FAICAR). Inhibition of AICARFTase leads to the accumulation of AICAR, which can have downstream signaling effects, and a further reduction in IMP synthesis.
Cellular Consequences of Purine Depletion
The dual inhibition of GARFTase and AICARFTase by this compound leads to a significant depletion of the intracellular pools of purine nucleotides. This purine-less state has several profound effects on cellular function:
-
Inhibition of DNA and RNA Synthesis: The lack of ATP and GTP precursors halts the synthesis of nucleic acids, which is essential for cell division and function.
-
Cell Cycle Arrest: Depletion of purine nucleotides triggers cell cycle checkpoints, leading to an arrest in the S phase of the cell cycle, preventing cells from completing DNA replication.[7]
-
Induction of Apoptosis: Prolonged purine starvation ultimately leads to the activation of apoptotic pathways and programmed cell death.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and the related compound, Lometrexol.
| Compound | Assay | Cell Line/Enzyme | Value | Reference |
| This compound | Cell Growth Inhibition (IC50) | MOLT-4 | 18 nM | [4] |
| This compound | [14C]Formate Incorporation Inhibition (IC50) | MOLT-4 | 20 nM | [4] |
| Acyclic DDATHF analogue | GARFTase Inhibition | L1210 GARFTase | 3-fold less potent than DDATHF | |
| Lometrexol (DDATHF) | GARFTase Inhibition (Ki) | GARFTase | 6.5 nM | |
| Lometrexol (DDATHF) | Cell Growth Inhibition (IC50) | CCRF-CEM | 2.9 nM |
Table 1: In vitro inhibitory activity of this compound and Lometrexol.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a purine biosynthesis inhibitor.
GARFTase Inhibition Assay (Spectrophotometric)
This assay measures the activity of GARFTase by monitoring the production of fGAR, which can be coupled to a subsequent enzymatic reaction that results in a change in absorbance.
Materials:
-
Recombinant human GARFTase
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-tetrahydrofolate (10-fTHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
Coupling enzyme and substrate (e.g., AIR synthetase, ATP, and subsequent enzymes leading to a colored product)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, GAR, and the coupling system.
-
Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Initiate the reaction by adding GARFTase and 10-fTHF.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength over time.
-
Calculate the initial reaction velocities and determine the IC50 or Ki value for this compound by fitting the data to an appropriate inhibition model.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., CCRF-CEM, MOLT-4)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Analysis of Intracellular Purine Nucleotide Pools by HPLC
This method allows for the quantification of intracellular ATP and GTP levels following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K2CO3), 2 M
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Mobile phase (e.g., potassium phosphate buffer with a methanol gradient)
-
ATP and GTP standards
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells by adding ice-cold 0.4 M PCA and incubate on ice for 30 minutes.
-
Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant with 2 M K2CO3.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant and inject it into the HPLC system.
-
Separate and quantify ATP and GTP by comparing the peak areas to those of the standards.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Visualizations
The following diagrams illustrate the de novo purine biosynthesis pathway, a general experimental workflow for inhibitor testing, and the logical model of this compound's action.
Conclusion
This compound is a promising purine biosynthesis inhibitor with potent activity against key enzymes GARFTase and AICARFTase. Its ability to induce purine depletion, leading to cell cycle arrest and apoptosis, makes it a compelling candidate for further investigation as an anticancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound and similar compounds in the development of novel cancer treatments. Further studies are warranted to precisely determine its kinetic parameters, comprehensively map its impact on intracellular nucleotide pools, and elucidate the specific signaling pathways governing its-induced cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of chemical mutagens on purine and pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of an acyclic analogue of 5,6,7,8-tetrahydrofolic acid, N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5- pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Structural features of 5,10-dideaza-5,6,7,8-tetrahydrofolate that determine inhibition of mammalian glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of acyclic analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of 5-Deazaacyclotetrahydrofolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deazaacyclotetrahydrofolate (5-DACTHF) is a synthetic antifolate agent that has garnered significant interest within the scientific community for its potent cytotoxic and antineoplastic properties. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a particular focus on its mechanism of action as an inhibitor of de novo purine biosynthesis. This document details its interaction with key metabolic enzymes, the critical role of polyglutamylation in its bioactivity, and its effects on cellular proliferation. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and development in the field of cancer chemotherapy.
Introduction
Folate antagonists, or antifolates, represent a cornerstone in the treatment of various cancers. These agents function by interfering with the metabolic pathways that rely on folic acid and its derivatives, which are essential for the synthesis of nucleotides and certain amino acids. 5-Deazaacyclotetrahydrofolate is a structural analogue of tetrahydrofolate, a critical one-carbon donor in numerous biosynthetic reactions. The primary mechanism of action of this compound is the inhibition of glycinamide ribonucleotide (GAR) transformylase, a key enzyme in the de novo purine biosynthesis pathway. This inhibition leads to a depletion of the purine nucleotide pool, thereby arresting DNA and RNA synthesis and ultimately inducing cell death in rapidly proliferating cancer cells.
Mechanism of Action: Inhibition of GAR Transformylase
The primary molecular target of 5-deazaacyclotetrahydrofolate is glycinamide ribonucleotide transformylase (GARFT), which catalyzes the formylation of glycinamide ribonucleotide to formylglycinamide ribonucleotide, a crucial step in the de novo synthesis of purines.
The De Novo Purine Biosynthesis Pathway
The de novo purine biosynthesis pathway is a fundamental metabolic process that constructs purine nucleotides from simpler precursors. GAR transformylase carries out the third step in this pathway. By inhibiting this enzyme, this compound effectively blocks the entire downstream synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
An In-depth Technical Guide on 5,10-Dideazatetrahydrofolate (5-DACTHF) and its Interaction with Glycinamide Ribonucleotide Transformylase
Audience: Researchers, scientists, and drug development professionals.
Abstract
5,10-Dideazatetrahydrofolate (5-DACTHF), also known as DDATHF or by its marketed name Lometrexol, is a potent antifolate antimetabolite. Its primary mechanism of action is the specific and potent inhibition of Glycinamide Ribonucleotide Transformylase (GAR Tfase), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] This inhibition leads to the depletion of purine nucleotide pools, ultimately arresting DNA and RNA synthesis and inducing cytotoxicity in rapidly proliferating cells.[2][3] This technical guide provides a comprehensive overview of the target enzyme, binding affinity, relevant experimental protocols, and the metabolic pathway associated with this compound.
Target Enzyme: Glycinamide Ribonucleotide Transformylase (GAR Tfase)
The designated molecular target for this compound is Glycinamide Ribonucleotide Transformylase (GAR Tfase or GART), an enzyme that catalyzes the third step in the de novo purine biosynthesis pathway.[4][5] In this folate-dependent reaction, GAR Tfase facilitates the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (fGAR).[1][4] This step is crucial for the formation of the purine ring.[4]
In prokaryotes such as Escherichia coli, GAR Tfase is a monofunctional enzyme.[4] However, in mammalian cells, it exists as part of a larger trifunctional protein that also includes glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS), which catalyze the second and fifth steps of the purine synthesis pathway, respectively.[4][5] The inhibition of GAR Tfase by this compound has been a significant focus for the development of antineoplastic agents.[1][6]
Binding Affinity and Inhibition
For comparison, related and potent inhibitors of GAR Tfase show Ki values in the nanomolar range, highlighting the high affinity of this class of compounds for the enzyme's active site.
Table 1: Inhibitory Potency of this compound Analogs against GAR Tfase
| Compound | Target Enzyme | Ki (nM) | Cell Line | IC50 (nM) | Reference |
| 10R-methylthio-DDACTHF | rhGAR Tfase | 210 | CCRF-CEM | 80 | [1][6] |
| 10S-methylthio-DDACTHF | rhGAR Tfase | 180 | CCRF-CEM | 50 | [1][6] |
| Compound 12 (tetrazole analog) | rhGAR Tfase | 130 | CCRF-CEM | 40 | [8] |
Note: rhGAR Tfase refers to recombinant human Glycinamide Ribonucleotide Transformylase.
Experimental Protocols
GAR Transformylase Enzyme Assay
This protocol outlines a spectrophotometric method to determine the activity of GAR Tfase.
Principle: The enzymatic reaction is monitored by measuring the production of 5,8-dideazafolate (DDF) at a wavelength of 295 nm.[4][9]
Materials:
-
Purified GAR Tfase enzyme
-
50 mM Tris-HCl buffer, pH 7.5 (for E. coli enzyme) or 0.1 M HEPES buffer, pH 7.5 (for human enzyme)[4]
-
(α, β)-Glycinamide ribonucleotide (GAR) solution
-
10-formyl-5,8-dideazafolate (fDDF) solution as an alternate substrate[4]
-
Spectrophotometer
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing the appropriate buffer.[4]
-
For the E. coli enzyme, add GAR to a final concentration of 350 µM and fDDF to a final concentration of 195 µM.[4]
-
For the human enzyme, add GAR to a final concentration of 20 µM and fDDF to a final concentration of 50 µM.[4]
-
Incubate the mixture at 25°C for 3 minutes to allow the temperature to equilibrate.[4]
-
Initiate the reaction by adding a small volume of the purified GAR Tfase enzyme.[4]
-
Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of DDF (ε = 18.9 mM⁻¹·cm⁻¹).[4]
-
Calculate the specific activity as µmol of product formed per minute per mg of enzyme.[4]
Determination of Dissociation Constant (Kd) by Equilibrium Dialysis
This protocol describes the determination of the binding affinity between GAR Tfase and its ligands.
Principle: Equilibrium dialysis measures the concentration of a ligand that is free in solution versus bound to a macromolecule after the system has reached equilibrium.
Materials:
-
Purified GAR Tfase enzyme (5-65 µM)[9]
-
Ligand solution (e.g., β-GAR or fDDF) at various concentrations (5-1000 µM)[9]
-
Dialysis buffer (100 mM Tris-HCl, 50 mM NaCl, pH 8.0)[9]
-
Equilibrium dialysis apparatus[9]
Procedure:
-
Place the enzyme solution in one chamber of the dialysis unit.[9]
-
Place the ligand solution in the opposing chamber.[9]
-
Allow the system to equilibrate by rotating at 8 rpm for 20 hours at 4°C.[9]
-
After equilibrium is reached, measure the concentration of the ligand in both chambers. The concentration of the bound ligand can be determined by the difference in concentration between the two chambers.[9]
-
The dissociation constant (Kd) can then be calculated by analyzing the binding data, for instance, through Scatchard analysis.
Visualizations
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the ten-step de novo purine biosynthesis pathway, highlighting the critical role of GAR Transformylase.
Caption: The de novo purine biosynthesis pathway.
Experimental Workflow for GAR Tfase Inhibition Assay
This diagram outlines the workflow for assessing the inhibitory effect of compounds like this compound on GAR Tfase activity.
References
- 1. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
- 6. Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural features of 5,10-dideaza-5,6,7,8-tetrahydrofolate that determine inhibition of mammalian glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, nonpolyglutamatable inhibitor of glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Journey of 5-DACTHF: A Technical Guide to its Metabolism and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-deazaacyclotetrahydrofolate (5-DACTHF), and its related compound 5,10-dideazatetrahydrofolic acid (DDATHF), represent a class of potent antifolate agents with significant antitumor activity.[1][2] Unlike classical antifolates such as methotrexate that primarily target dihydrofolate reductase, this compound and its analogues specifically disrupt the de novo purine biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the intracellular metabolism of this compound, its mechanism of action, and the experimental methodologies used to elucidate these processes.
Intracellular Metabolism and Activation
The therapeutic efficacy of this compound is intrinsically linked to its intracellular metabolism. Upon cellular uptake, this compound undergoes a critical activation step: polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the parent compound.[3][4]
Polyglutamylation serves two primary purposes. Firstly, it traps the drug intracellularly, as the negatively charged polyglutamated forms are less able to efflux across the cell membrane.[3] Secondly, the polyglutamated metabolites of this compound are significantly more potent inhibitors of the target enzyme, glycinamide ribonucleotide (GAR) transformylase, compared to the monoglutamated form.[3][5] Studies have shown that in various cancer cell lines, the majority of intracellular this compound exists as polyglutamated species, predominantly with five or six glutamate residues (Glu5 and Glu6).[3] The efficiency of this polyglutamylation process is a key determinant of the in vivo antitumor activity of this compound and its analogues.[4]
Mechanism of Action: Inhibition of Purine Biosynthesis
The primary molecular target of this compound is glycinamide ribonucleotide (GAR) transformylase, a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting this enzyme, this compound blocks the conversion of glycinamide ribonucleotide to formylglycinamide ribonucleotide, a crucial step in the synthesis of purines.[2] This disruption of purine synthesis leads to a depletion of cellular adenosine triphosphate (ATP) and guanosine triphosphate (GTP) pools, ultimately inhibiting cell growth and proliferation.[2][6] The inhibitory effect of this compound on cell growth can be reversed by the addition of hypoxanthine or aminoimidazole carboxamide, further confirming its specific action on the purine synthesis pathway.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the intracellular metabolism and activity of this compound and its analogues.
Table 1: Cellular Growth Inhibition by 5,10-Dideazatetrahydrofolate (DDATHF)
| Cell Line | IC50 (nM) | Reference |
| L1210 | 10-30 | [2] |
| CCRF-CEM | 10-30 | [2] |
Table 2: Intracellular Metabolism of (6R)-DDATHF in Leukemia Cell Lines
| Cell Line | Drug Concentration (µM) | Major Intracellular Metabolites | Reference |
| CCRF-CEM | 1 and 10 | DDATHF(Glu)5, DDATHF(Glu)6 | [3] |
| HL-60 | 1 and 10 | DDATHF(Glu)5, DDATHF(Glu)6 | [3] |
Table 3: Effects of (6R)-DDATHF on Nucleotide Pools in CCRF-CEM Cells
| Treatment | Effect on ATP and GTP pools | Effect on CTP, UTP, and deoxyribonucleotide pools | Reference |
| 1 µM (6R)-DDATHF for 4 hours | Dramatic reductions | Almost no effect | [6] |
Table 4: In Vivo Metabolism of 5-Deazaacyclotetrahydrofolate
| Tissue | Drug Equivalents (nmol/g) 24h post-injection (50 mg/kg) | Percentage Polyglutamated | Reference |
| Colon-38 adenocarcinoma | 0.6 | 83% | [5] |
| Ascitic P388 cells | 2.4 | 100% | [5] |
| Mouse liver | 3.7 | 76% | [5] |
Signaling Pathways and Experimental Workflows
Intracellular Metabolic Pathway of this compound```dot
Caption: A generalized workflow for analyzing this compound metabolism.
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound metabolism are not extensively available in the provided search results. However, based on the methodologies mentioned, a general outline of the key experiments can be described.
Cell Culture and Drug Treatment
-
Cell Lines: Human leukemia cell lines such as CCRF-CEM and HL-60 are commonly used. [3]* Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions of temperature (37°C) and CO2 (5%).
-
Drug Exposure: For metabolic studies, cells are typically exposed to radiolabeled this compound at concentrations ranging from 1 to 10 µM for various time points. [3]
Analysis of Intracellular Metabolites
-
Extraction: Following drug incubation, cells are harvested, washed to remove extracellular drug, and then lysed. Intracellular metabolites are extracted, often using a perchloric acid precipitation method followed by neutralization.
-
High-Performance Liquid Chromatography (HPLC): The extracted metabolites are separated and quantified using HPLC. [5]This technique allows for the resolution of the parent drug from its various polyglutamated forms. The use of radiolabeled drug facilitates detection and quantification.
Enzyme Assays
-
Folylpolyglutamate Synthetase (FPGS) Activity: Assays to determine the kinetic parameters (Km) of this compound and its analogues for FPGS are crucial for understanding their activation. [4]These assays typically involve incubating the enzyme with the drug substrate and radiolabeled glutamate, followed by separation and quantification of the polyglutamated products.
-
Glycinamide Ribonucleotide (GAR) Transformylase Inhibition: The inhibitory potency (IC50) of this compound and its metabolites against GAR transformylase is determined using enzymatic assays. [4]These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.
Analysis of Nucleotide Pools
-
Extraction: Cellular nucleotides are extracted from cells treated with this compound.
-
HPLC Analysis: The levels of ATP, GTP, CTP, and UTP are quantified by HPLC to assess the impact of the drug on purine and pyrimidine biosynthesis. [6]
Conclusion
The intracellular metabolism of this compound is a critical determinant of its antitumor activity. Its uptake and subsequent polyglutamylation by FPGS lead to the formation of potent inhibitors of GAR transformylase, resulting in the depletion of purine nucleotides and cell growth inhibition. A thorough understanding of these metabolic pathways is essential for the rational design of novel antifolate agents and for optimizing their clinical application. Further research to delineate the precise regulatory mechanisms of this compound metabolism will be invaluable for advancing cancer chemotherapy.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular metabolism of 5,10-dideazatetrahydrofolic acid in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity and metabolism of a series of 5-deazaacyclotetrahydrofolate (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro metabolism of 5-deazaacyclotetrahydrofolate, an acyclic tetrahydrofolate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Polyglutamation in 5-Deaza-aminopterin (5-DACTHF) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deaza-aminopterin (5-DACTHF), also known as lometrexol, is a potent antifolate antimetabolite that targets a critical juncture in cellular proliferation: de novo purine biosynthesis. Its efficacy as a cytotoxic agent is profoundly influenced by a key metabolic process known as polyglutamation. This technical guide provides an in-depth exploration of the pivotal role of polyglutamation in the activity of this compound. We will delve into the molecular mechanisms of action, the enzymatic processes governing its metabolic activation, and the significant impact of polyglutamation on its intracellular retention and inhibitory potency against its target enzyme, glycinamide ribonucleotide formyltransferase (GARFT). This document will further present detailed experimental protocols for assessing this compound activity and metabolism, along with a compilation of relevant quantitative data to inform further research and drug development efforts.
Introduction: The Significance of Polyglutamation in Antifolate Therapy
Antifolates are a class of drugs that interfere with the metabolic processes dependent on folic acid. A critical determinant of the therapeutic efficacy and selectivity of many antifolates, including this compound, is their intracellular conversion to polyglutamated derivatives. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the drug molecule.
Polyglutamation serves two primary functions that enhance the pharmacological activity of antifolates:
-
Intracellular Retention: The addition of negatively charged glutamate moieties increases the overall negative charge of the drug, effectively trapping it within the cell. This is because the polyanionic nature of the polyglutamated forms prevents their efflux via cellular transporters that would otherwise remove the monoglutamated parent drug. This prolonged intracellular retention leads to a sustained inhibition of the target enzyme.
-
Enhanced Enzyme Inhibition: For many antifolates, the polyglutamated forms exhibit a higher binding affinity for their target enzymes compared to the parent drug. This increased inhibitory potency contributes significantly to the overall cytotoxicity of the compound.
Resistance to antifolates like this compound is often associated with decreased polyglutamation, which can arise from reduced FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues.[1] Therefore, a thorough understanding of the dynamics of this compound polyglutamation is essential for optimizing its therapeutic application and overcoming mechanisms of drug resistance.
Molecular Mechanism of Action
The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT) , a key enzyme in the de novo purine synthesis pathway. This pathway is responsible for the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA synthesis.
By inhibiting GARFT, this compound depletes the intracellular pool of purines, leading to a cessation of DNA and RNA synthesis and ultimately, cell death. This mechanism of action makes this compound particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for purines.
The De Novo Purine Synthesis Pathway and the Role of GARFT
The de novo purine synthesis pathway is a multi-step process that occurs in the cytoplasm. GARFT catalyzes the third step in this pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the formyl donor. The inhibition of this step creates a metabolic bottleneck, leading to the accumulation of GAR and the depletion of downstream purine nucleotides.
The Role of Folylpolyglutamate Synthetase (FPGS)
The metabolic activation of this compound through polyglutamation is a critical determinant of its cytotoxic activity. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .
Cellular Uptake and Polyglutamation of this compound
This compound enters the cell primarily through the reduced folate carrier (RFC). Once inside the cell, it serves as a substrate for FPGS, which sequentially adds glutamate residues to the molecule. This process is ATP-dependent. The resulting polyglutamated forms of this compound are more potent inhibitors of GARFT and are retained within the cell for longer periods.
Quantitative Data
Table 1: Inhibitory Activity of GARFT Inhibitors
| Compound | Target Enzyme | Ki (nM) | Cell Line | IC50 (nM) | Reference |
| Lometrexol (this compound) | GARFT | ~58.5 | CCRF-CEM | 2.9 | [1] |
| LY309887 | GARFT | 6.5 | CCRF-CEM | 9.9 | [1] |
| AG2034 | GARFT | 28 | L1210 | 4.0 | [2] |
| AG2034 | GARFT | 28 | CCRF-CEM | 2.9 | [2] |
Note: The Ki for lometrexol is estimated based on the statement that LY309887 is 9-fold more potent.[1]
Table 2: Substrate Activity for Folylpolyglutamate Synthetase (FPGS)
| Compound | Enzyme Source | Km (µM) | Vmax (nmol/hr/mg) | Reference |
| AG2034 | Rat Liver FPGS | 6.4 | 0.48 | [2] |
| Methotrexate | Beef Liver FPGS | 100 | - | [2] |
| Aminopterin | Beef Liver FPGS | 25 | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of polyglutamation in this compound activity.
In Vitro Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
This spectrophotometric assay measures the activity of GARFT by coupling the production of tetrahydrofolate (THF) to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (a stable analog of 10-formyl-THF)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
This compound and its polyglutamated derivatives
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, GAR, DHFR, and NADPH.
-
Add varying concentrations of this compound or its polyglutamated derivatives to the wells of the microplate.
-
Initiate the reaction by adding the GARFT enzyme and 10-formyl-5,8-dideazafolate to the wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Ki values can be determined by performing the assay with varying concentrations of both the substrate (GAR) and the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Folylpolyglutamate Synthetase (FPGS) Activity Assay
This radioenzymatic assay measures the incorporation of radiolabeled glutamic acid into a folate substrate.
Materials:
-
Cell or tissue lysate containing FPGS
-
[3H]-Glutamic acid
-
Aminopterin (or another suitable folate substrate)
-
ATP
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, 20 mM MgCl2, 10 mM KCl, 10 mM DTT
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, aminopterin, ATP, and [3H]-glutamic acid.
-
Add the cell or tissue lysate to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins and polyglutamated products.
-
Filter the mixture through glass fiber filters to capture the precipitate.
-
Wash the filters with cold TCA to remove unincorporated [3H]-glutamic acid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Enzyme activity is expressed as pmol of [3H]-glutamic acid incorporated per mg of protein per hour.
Analysis of Intracellular this compound and its Polyglutamates by HPLC
This method allows for the separation and quantification of this compound and its various polyglutamated forms from cell extracts.[3]
Materials:
-
Cultured cells treated with this compound
-
Methanol
-
Perchloric acid
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
-
Mobile Phase A: 0.1 M sodium acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Standards for this compound and its polyglutamates (if available)
Procedure:
-
Cell Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by sonication or freeze-thawing in a small volume of water.
-
Precipitate proteins by adding an equal volume of cold methanol followed by perchloric acid.
-
Centrifuge to pellet the protein precipitate.
-
Collect the supernatant containing the drug and its metabolites.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Separate the compounds using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 30% acetonitrile over 30 minutes.
-
Detect the eluting compounds using a fluorescence detector (excitation ~360 nm, emission ~460 nm) after post-column oxidation to a fluorescent derivative.
-
Quantify the different polyglutamate species by comparing their peak areas to those of known standards or by using a radiolabeled drug.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of this compound.
Materials:
-
Cultured cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to untreated control cells.
-
Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of polyglutamation in this compound activity.
Conclusion
Polyglutamation is a fundamentally important metabolic process that significantly enhances the anticancer activity of this compound. Through increased intracellular retention and enhanced inhibition of its target enzyme, GARFT, polyglutamation potentiates the cytotoxic effects of this potent antifolate. The methodologies and data presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the intricate role of polyglutamation in the pharmacology of this compound and to develop strategies to exploit this process for improved therapeutic outcomes. Future research should focus on obtaining more precise quantitative data on the inhibitory potency of the individual polyglutamated species of this compound and on exploring the clinical implications of inter-individual variations in FPGS activity in patients receiving this class of drugs.
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific and sensitive high-performance liquid chromatographic method with fluorescence detection for measurement of lometrexol and its polyglutamates in biologic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
5-DACTHF Analogues: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-deazaacyclotetrahydrofolate (5-DACTHF) analogues, a class of potent inhibitors of de novo purine biosynthesis with significant potential in cancer therapy. This document details their mechanism of action, biological activity, and the critical role of polyglutamylation in their in vivo efficacy. Key quantitative data from preclinical studies are summarized, and detailed experimental protocols for relevant biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions and therapeutic implications.
Introduction
5-Deazaacyclotetrahydrofolate (this compound) and its analogues are synthetic antifolates designed to inhibit key enzymes in the de novo purine biosynthesis pathway. This pathway is a critical process for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making it an attractive target for chemotherapy. Unlike classical antifolates that primarily target dihydrofolate reductase (DHFR), this compound analogues specifically inhibit glycinamide ribonucleotide formyltransferase (GARFT), an early enzyme in the purine synthesis cascade. This targeted approach offers the potential for a more specific antitumor effect with a different toxicity profile compared to traditional antifolates.
This guide focuses on the biological activity of this compound and its key analogues, including 2'-fluoro- and 3'-fluoro-5-DACTHF, highlighting the structure-activity relationships that govern their potency and in vivo performance.
Mechanism of Action: Inhibition of De Novo Purine Biosynthesis
The primary molecular target of this compound and its analogues is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is a crucial step in the de novo synthesis of purines. By inhibiting GARFT, these compounds deplete the intracellular pool of purine nucleotides, leading to the cessation of DNA and RNA synthesis and ultimately inducing cell death in rapidly dividing cancer cells.
Figure 1: De Novo Purine Biosynthesis Pathway and the Site of Inhibition by this compound Analogues.
Biological Activity of this compound Analogues
Preclinical studies have demonstrated the potent antitumor activity of this compound and its analogues. A key finding is that while various analogues exhibit similar inhibitory activity against GARFT and cancer cell growth in vitro, their in vivo efficacy can differ significantly. This disparity is primarily attributed to the efficiency of their intracellular polyglutamylation.
In Vitro Activity
Studies have shown that this compound and its 2'-fluoro and 3'-fluoro analogues possess similar IC50 values for the inhibition of cell growth in human breast cancer (MCF-7) and for the inhibition of GAR transformylase activity.
Table 1: In Vitro Biological Activity of this compound Analogues
| Compound | MCF-7 Cell Growth Inhibition (IC50) | GAR Transformylase Inhibition (IC50) |
| This compound | Similar to fluoro-analogues | Similar to fluoro-analogues |
| 2'-Fluoro-5-DACTHF | Similar to this compound | Similar to this compound |
| 3'-Fluoro-5-DACTHF | Similar to this compound | Similar to this compound |
| Note: Specific IC50 values were not available in the reviewed literature. |
In Vivo Antitumor Activity and the Role of Polyglutamylation
The in vivo antitumor activity of this compound analogues is critically dependent on their conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamation traps the drug inside the cell and increases its affinity for the target enzyme, GARFT.
The superior in vivo antitumor activity of this compound and its 2'-fluoro analogue correlates with their efficiency as substrates for FPGS, as indicated by their lower Km values.
Figure 2: Role of Folylpolyglutamate Synthetase (FPGS) in the Intracellular Activation of this compound Analogues.
Table 2: In Vivo Antitumor Activity and FPGS Substrate Efficiency
| Compound | In Vivo Antitumor Activity (Colon 38 Adenocarcinoma) | Folylpolyglutamate Synthetase (Km) |
| This compound | Significant Inhibition | Low Km |
| 2'-Fluoro-5-DACTHF | Significant Inhibition | Low Km |
| 3'-Fluoro-5-DACTHF | Significant Inhibition | Moderate Km |
| Note: Specific quantitative values for tumor growth inhibition and Km were not available in the reviewed literature. |
Experimental Protocols
Glycinamide Ribonucleotide (GAR) Formyltransferase Inhibition Assay
This protocol outlines a representative method for determining the inhibitory activity of this compound analogues against GARFT.
Objective: To measure the IC50 value of a test compound for the inhibition of GARFT.
Materials:
-
Purified recombinant human GARFT
-
Glycinamide ribonucleotide (GAR)
-
10-Formyl-5,8-dideazafolate (FDDF) or other suitable formyl donor
-
Test compounds (this compound analogues)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, GAR, and the test compound at various concentrations.
-
Initiate the reaction by adding the formyl donor (FDDF).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
The product of the reaction, FGAR, can be coupled to a subsequent enzymatic reaction that results in a colorimetric or fluorescent readout. Alternatively, the disappearance of the formyl donor can be monitored spectrophotometrically.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Growth Inhibition Assay
This protocol describes a general method for assessing the cytotoxic effects of this compound analogues on cancer cell lines.
Objective: To determine the IC50 value of a test compound for the inhibition of cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound analogues)
-
96-well cell culture plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours.
-
Solubilize the formazan crystals formed by living cells using a solubilization buffer (e.g., DMSO or a dedicated solubilizing solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues is a multi-step process. A general synthetic strategy involves the coupling of a substituted pyrimidine moiety with a p-aminobenzoyl-L-glutamate side chain. For the fluoro-analogues, the fluorine atom is typically introduced on the glutamate portion of the molecule prior to the final coupling steps. The synthesis requires careful protection and deprotection of functional groups to achieve the desired final product.
Conclusion and Future Directions
This compound analogues represent a promising class of targeted anticancer agents that inhibit de novo purine biosynthesis. Their efficacy is critically dependent on intracellular activation via polyglutamylation, highlighting the importance of FPGS activity as a potential biomarker for patient selection. While in vitro studies demonstrate the potent inhibitory activity of these compounds, further research is needed to fully elucidate the structure-activity relationships governing their in vivo performance and to optimize their therapeutic index. Future work should focus on the discovery of novel analogues with improved pharmacological properties, including enhanced cellular uptake and more efficient polyglutamylation, to maximize their clinical potential.
Methodological & Application
Application Notes and Protocols for 5-Fluorouracil (5-FU) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU) is a pyrimidine analog widely utilized in chemotherapy to treat various cancers, including those of the digestive tract and blood.[1][2] Initially believed to function primarily by disrupting DNA synthesis, recent studies have revealed that in gastrointestinal cancers, 5-FU's primary mechanism of action is through interference with RNA synthesis.[1] This document provides detailed protocols for the use of 5-FU in cell culture experiments to assess its therapeutic potential and to elucidate its cellular and molecular effects.
Mechanism of Action
5-Fluorouracil is intracellularly converted into several active metabolites. One of its primary mechanisms involves the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine triphosphate (dTTP), which in turn inhibits DNA synthesis and repair, ultimately inducing cell death.
A significant finding, particularly in colon and other gastrointestinal cancers, is that 5-FU can be incorporated into RNA.[1] This incorporation, primarily into ribosomal RNA (rRNA), disrupts ribosome biogenesis and protein synthesis, leading to a cellular stress response and apoptosis.[1] Furthermore, 5-FU has been shown to modulate the host immune system, enhancing the activity of natural killer (NK) and CD8+ T cells and eliminating myeloid-derived suppressor cells (MDSCs), which can compromise anti-cancer immune responses.[2]
Signaling Pathways Affected by 5-FU
The cellular response to 5-FU involves a complex interplay of signaling pathways. The disruption of DNA and RNA synthesis triggers stress responses that can activate pathways leading to cell cycle arrest and apoptosis. Key pathways implicated include:
-
p53 Signaling: DNA damage and cellular stress can lead to the activation of the p53 tumor suppressor protein, which can induce cell cycle arrest or apoptosis.
-
NF-κB Signaling: The NF-κB pathway, which is involved in inflammation and cell survival, can be modulated by 5-FU.[3]
-
TNF Signaling Pathway: The tumor necrosis factor (TNF) signaling pathway, which can mediate both cell survival and apoptosis, is also affected.[4][5]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of 5-FU in cell culture are provided below. Standard aseptic cell culture techniques should be followed throughout.[6][7]
Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining adherent and suspension cell lines.
a. Adherent Cell Lines:
-
Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[8]
-
Monitor cell confluency daily using an inverted microscope.[9]
-
When cells reach 80-90% confluency, subculture them.[10]
-
To subculture, aspirate the old medium and wash the cell monolayer with a calcium- and magnesium-free phosphate-buffered saline (PBS).[10]
-
Add a detaching agent like trypsin-EDTA and incubate at 37°C until the cells detach.[10]
-
Neutralize the trypsin with fresh, pre-warmed medium and create a single-cell suspension by gentle pipetting.[11]
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new culture flasks at the desired cell density.[10]
b. Suspension Cell Lines:
-
Culture cells in a suitable medium in non-adherent flasks in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density daily.
-
To subculture, simply dilute the cell suspension with fresh, pre-warmed medium to the desired seeding density.
-
For some cell lines that form clumps, it may be necessary to centrifuge the cells and resuspend them in a smaller volume to achieve a single-cell suspension before counting.
Preparation of 5-FU Stock Solution
-
5-Fluorouracil is typically available as a powder. Prepare a stock solution by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile water, to a high concentration (e.g., 10-100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cytotoxicity Assay (e.g., MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).[14]
-
Prepare serial dilutions of 5-FU in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of 5-FU. Include wells with untreated cells (vehicle control) and wells with medium only (background control).[14]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions.[14]
-
Incubate for the recommended time to allow for the conversion of the tetrazolium salt into formazan.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[14]
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Seed cells in appropriate culture vessels and treat with 5-FU at various concentrations for the desired time.
-
Harvest the cells, including any floating cells from the supernatant for adherent cultures.[15]
-
Wash the cells with cold PBS and centrifuge to pellet.[17]
-
Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubate the cells in the dark at room temperature for 15 minutes.[17][18]
-
Add more binding buffer to each sample and analyze by flow cytometry within one hour.[18]
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[19][20]
-
Seed cells and treat with 5-FU as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[21][22]
-
Incubate the fixed cells on ice or at -20°C for at least 2 hours.[22]
-
Wash the cells with PBS to remove the ethanol.[21]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[21][22] The RNase A is crucial to prevent the staining of RNA.[20]
-
Incubate in the dark at room temperature or 4°C.[22]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[20]
Data Presentation
The quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of 5-FU on Various Cell Lines (IC50 Values)
| Cell Line | 5-FU IC50 (µM) after 72h |
| HCT116 (Colorectal Cancer) | 58% inhibition at 250 µg/mL[23] |
| CCD112 (Normal Colorectal) | 23% inhibition at 250 µg/mL[23] |
| HONE-1 (Nasopharyngeal Cancer) | 71% elimination at 62.5 µg/mL[23] |
| NP 460 (Normal Nasopharyngeal) | 39% elimination at 62.5 µg/mL[23] |
Table 2: Effect of 5-FU on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | Data | Data | Data |
| 5-FU (Low Conc.) | Data | Data | Data |
| 5-FU (High Conc.) | Data | Data | Data |
Table 3: Apoptosis Induction by 5-FU
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated) | Data | Data | Data |
| 5-FU (Low Conc.) | Data | Data | Data |
| 5-FU (High Conc.) | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Visualizations
Signaling Pathway of 5-FU Action
Caption: Simplified signaling pathway of 5-Fluorouracil (5-FU).
Experimental Workflow for 5-FU Treatment and Analysis
Caption: General experimental workflow for 5-FU cell culture studies.
References
- 1. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. Enhancing the anticancer effects of 5-fluorouracil: current challenges and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch Signaling Suppression by Golden Phytochemicals: Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF Signaling Pathway Is the Key Pathway Regulated by Disitamab Vedotin in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cell Culture Introduction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 9. The Importance of Quantitative Cell Culture for Successful Experiments | Olympus LS [evidentscientific.com]
- 10. Cell culture protocol | Proteintech Group [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. dojindo.com [dojindo.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. cdn.hellobio.com [cdn.hellobio.com]
- 18. kumc.edu [kumc.edu]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 23. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-DACTHF in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaacyclotetrahydrofolate (5-DACTHF) is an antifolate agent that acts as an inhibitor of purine de novo biosynthesis.[1] Its mechanism of action is primarily centered on the inhibition of glycinamide ribonucleotide (GAR) transformylase, a critical enzyme in the purine synthesis pathway. The antitumor activity of this compound is significantly enhanced through intracellular polyglutamation, a process that converts it into more potent forms that are retained within the cell.[2][3] These application notes provide a summary of the available data on the use of this compound in preclinical in vivo mouse models and offer protocols for its administration and evaluation.
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by targeting the de novo purine biosynthesis pathway, which is essential for the synthesis of adenosine and guanosine nucleotides required for DNA and RNA replication.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies in mice. It is important to note that the available data is limited, and further dose-escalation and toxicity studies are recommended.
Table 1: Dosage and Administration of this compound in Mice
| Parameter | Value | Mouse Strain | Administration Route | Source |
| Dosage | 50 mg/kg | C57BL/6 | Intraperitoneal (i.p.) | [3] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Mouse Strain | Dosage | Source |
| Plasma Half-life (t½) | 2.15 hours | C57BL/6 | 50 mg/kg (i.p.) | [3] |
| Tissue Distribution | Concentrated in kidney, pancreas, and liver | C57BL/6 | 50 mg/kg (i.p.) | [3] |
| Metabolism | Extensively polyglutamated in tumor and liver | C57BL/6 | 50 mg/kg (i.p.) | [2][3] |
Table 3: Antitumor Activity of this compound in Mouse Models
| Tumor Model | Mouse Strain | Treatment | Outcome | Source |
| Colon 38 Adenocarcinoma | C57BL/6 | 50 mg/kg (i.p.), single dose | Drug detected in tumor tissue 24h post-dosing | [1] |
| HCT-116 Colon Carcinoma | Not specified | Not specified | Significant inhibition of tumor growth | [1] |
| P388 Ascitic Leukemia | C57BL/6 | 50 mg/kg (i.p.), single dose | Drug detected in ascitic cells 24h post-dosing | [3] |
Note: Specific quantitative efficacy data such as tumor growth inhibition (TGI) percentages or survival data are not detailed in the cited literature.
Experimental Protocols
The following protocols are based on the available literature and general best practices for in vivo mouse studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Vehicle Selection: The original studies do not specify the vehicle used. A common starting point for water-soluble compounds is sterile PBS. Solubility of this compound in the chosen vehicle should be confirmed.
-
Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice in the study cohort. For a 20g mouse, a 50 mg/kg dose requires 1 mg of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen sterile vehicle. For example, to administer a 50 mg/kg dose in a 200 µL injection volume to a 20g mouse, a 5 mg/mL stock solution is needed.
-
Dissolution: Add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile vehicle. Vortex thoroughly until the compound is completely dissolved. If solubility is an issue, gentle warming or sonication may be attempted, but stability under these conditions should be verified.
-
Sterile Filtration: For intravenous injections, or if sterility is a concern for intraperitoneal injections, filter the final solution through a 0.22 µm sterile syringe filter.
-
Storage: It is recommended to prepare the formulation fresh on the day of use.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Detailed Steps:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT-116) under standard sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture).
-
Tumor Inoculation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound treatment group). Ensure that the average tumor volume is similar across all groups. A typical group size is 8-10 mice.
-
Treatment Administration: Administer this compound or the vehicle control according to the planned dosage and schedule (e.g., 50 mg/kg, i.p., single dose or other planned regimen).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, after a specific duration, or if signs of excessive toxicity are observed.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control. If applicable, perform survival analysis.
Toxicity Evaluation
Currently, there is a lack of published data on the maximum tolerated dose (MTD) and specific toxicities of this compound in mice. As this compound is an inhibitor of purine biosynthesis, potential toxicities could be related to effects on rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract.
Recommendations for Toxicity Assessment:
-
Dose Range-Finding Study: It is highly recommended to conduct a dose range-finding study to determine the MTD. This typically involves administering escalating doses of this compound to small groups of mice and monitoring for signs of toxicity for a set period.
-
Parameters to Monitor:
-
Body Weight: A significant and sustained loss of body weight (e.g., >15-20%) is a common sign of toxicity.
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity.
-
Hematology: At the study endpoint, blood samples can be collected for complete blood counts (CBC) to assess effects on red blood cells, white blood cells, and platelets.
-
Serum Chemistry: Analysis of serum can provide information on liver and kidney function.
-
Histopathology: Collection of major organs (liver, kidney, spleen, bone marrow, etc.) for histopathological examination can reveal organ-specific toxicities.
-
Conclusion
This compound has demonstrated antitumor activity in preclinical mouse models of colon cancer. The available data suggests that a dose of 50 mg/kg administered intraperitoneally is pharmacologically active. However, there is a significant lack of publicly available information regarding the toxicity profile, optimal dosing schedule, and quantitative efficacy of this compound. Researchers should proceed with caution and are strongly encouraged to perform initial dose-finding and toxicity studies to establish a safe and effective dose for their specific mouse model and experimental design. The protocols and information provided herein should serve as a starting point for the in vivo evaluation of this compound.
References
- 1. In vivo antitumor activity and metabolism of a series of 5-deazaacyclotetrahydrofolate (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicity of adenine and of purine-analogs to 2,6-diamino-purine-sensitive and -resistant L-strain mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro metabolism of 5-deazaacyclotetrahydrofolate, an acyclic tetrahydrofolate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purine Metabolism with 5-DACTHF
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaacyclotetrahydrofolate (5-DACTHF) is a potent antifolate agent designed to inhibit de novo purine biosynthesis. As an analogue of 5,10-dideazatetrahydrofolic acid (DDATHF), this compound specifically targets key enzymes in the purine synthesis pathway, making it a valuable tool for studying purine metabolism and for the development of novel therapeutic agents, particularly in oncology. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its application in experimental settings.
Mechanism of Action
The de novo synthesis of purines is a fundamental cellular process that provides the necessary building blocks for DNA and RNA synthesis. This pathway involves a series of enzymatic steps to construct the purine ring. This compound primarily exerts its effect by inhibiting Glycinamide Ribonucleotide Formyltransferase (GARFTase) , a critical enzyme in this pathway. GARFTase catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to glycinamide ribonucleotide (GAR), a key step in the formation of the purine ring. By competing with the natural folate co-substrate, this compound effectively blocks the progression of de novo purine synthesis, leading to a depletion of intracellular purine nucleotides and subsequent inhibition of cell proliferation.
The efficacy of this compound and similar antifolates is often enhanced through intracellular polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) . The addition of multiple glutamate residues traps the inhibitor within the cell and can increase its affinity for target enzymes.
Quantitative Data
| Compound | Target Enzyme | Inhibition Constant (Ki) | Cell Line | IC50 | Reference |
| DDATHF | GARFTase | Potent Inhibition | WiDr (colon) | Low concentrations inhibit growth | [1] |
| DDATHF | GARFTase | Potent Inhibition | L1210 (leukemia) | Sub-micromolar range | [2] |
| DDATHF | GARFTase | Potent Inhibition | CCRF-CEM (leukemia) | Nanomolar range | Data inferred from similar antifolates |
| 10-formyl-TDAF | GARFTase | 0.26 µM | - | - | [3] |
| 10-formyl-TDAF | AICARFTase | 7.6 µM | - | - | [3] |
Note: DDATHF is a close structural analogue and the parent compound for the class of inhibitors that includes this compound. Its potent inhibition of GARFTase is indicative of the expected activity of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound on purine metabolism.
GARFTase Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory activity of this compound on GARFTase. The assay measures the change in absorbance resulting from the enzymatic reaction.
Materials:
-
Purified recombinant GARFTase
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (a stable analogue of 10-formyl-THF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing GAR (e.g., 100 µM) and 10-formyl-5,8-dideazafolate (e.g., 50 µM).
-
Add varying concentrations of this compound to the wells of the microplate. Include a control with no inhibitor (DMSO vehicle only).
-
To initiate the reaction, add purified GARFTase to each well to a final concentration of (e.g., 10-50 nM).
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C. The rate of the reaction is proportional to the change in absorbance per unit time.
-
Plot the initial reaction rates against the concentration of this compound.
-
Calculate the IC50 value from the dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, CCRF-CEM, L1210)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the concentration of this compound to determine the IC50 value.[1][4]
Quantification of Intracellular Purine Metabolites by LC-MS/MS
This protocol outlines the steps for extracting and quantifying intracellular purine metabolites to assess the impact of this compound treatment.
Materials:
-
Cultured cells treated with this compound and control cells
-
Cold methanol (80%)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards (e.g., stable isotope-labeled purine metabolites)
Procedure: Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Place the culture dish on ice and quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a specific volume of cold 80% methanol to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously and incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.[5] At this stage, an internal standard can be added.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column and gradient.
-
Detect and quantify the purine metabolites of interest (e.g., ATP, GTP, ADP, GDP, AMP, GMP, IMP) using multiple reaction monitoring (MRM) mode.
-
Normalize the metabolite levels to the cell number or total protein content of the original sample.
Visualizations
Purine Metabolism Pathway and this compound Inhibition
Caption: De novo purine synthesis pathway and the inhibitory action of this compound on GARFTase.
Experimental Workflow for Studying this compound
Caption: General workflow for investigating the effects of this compound on cancer cells.
References
- 1. Effects of folic acid on the antiproliferative efficiency of doxorubicin, camptothecin and methyl methanesulfonate in MCF-7 cells by mRNA endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of cell death caused by CDF (cyclophosphamide, doxorubicin, 5-fluorouracil) multi-drug administration in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
5-DACTHF: A Potent Tool for Inducing Metabolic Stress by Targeting Purine Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Deazaacyclotetrahydrofolate (5-DACTHF) is a potent inhibitor of de novo purine biosynthesis, specifically targeting the enzyme glycinamide ribonucleotide formyltransferase (GARFT). As a folic acid antagonist, this compound disrupts the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA, as well as key molecules in cellular energy metabolism and signaling. This targeted inhibition induces significant metabolic stress, making this compound a valuable tool for studying cellular responses to nutrient deprivation, for investigating the intricacies of one-carbon metabolism, and as a potential therapeutic agent in oncology.
The antitumor activity of this compound is significantly enhanced by its intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the inhibitor within the cell and increases its affinity for target enzymes. This application note provides an overview of this compound, its mechanism of action, and detailed protocols for its use in inducing and evaluating metabolic stress in a research setting.
Mechanism of Action
This compound exerts its effects by competitively inhibiting GARFT, an enzyme that catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR). This is a critical step in the de novo purine synthesis pathway, which ultimately leads to the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). By blocking this step, this compound leads to a depletion of the intracellular purine nucleotide pool, thereby inducing metabolic stress and inhibiting cell proliferation.
Data Presentation
The following tables summarize the expected quantitative effects of this compound based on its known mechanism and data from related purine synthesis inhibitors.
Table 1: Cytotoxicity of Purine Synthesis Inhibitors in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (nM) | Reference |
| Potent GARFT Inhibitor | L1210 leukemia | 50 - 80 | [1] |
| This compound (Expected) | Various Cancer Lines | 10 - 100 | Estimated |
Note: The IC50 value for this compound is an estimation based on the high potency of similar GARFT inhibitors. Actual values may vary depending on the cell line and experimental conditions.
Table 2: Expected Metabolic Effects of this compound Treatment
| Metabolite | Expected Change | Fold Change (Approx.) | Method of Measurement | Reference (for similar inhibitors) |
| IMP | Increase | 3-fold | LC-MS/MS | [2] |
| AMP | Decrease | Variable | LC-MS/MS | [3] |
| GMP | Decrease | Variable | LC-MS/MS | [3] |
| ATP | Decrease | Variable | LC-MS/MS, Luciferase-based assay | [4] |
| GTP | Decrease | Variable | LC-MS/MS | [3] |
| PRPP | Increase | 15 to 25-fold | Isotope labeling and LC-MS/MS |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO or aqueous buffer)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Cell Seeding: Culture the desired cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in fresh culture medium from a concentrated stock solution. The final concentrations should bracket the expected IC50 value (e.g., 1 nM to 1 µM). Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assessment of Cell Viability (MTT or CellTiter-Glo® Assay): Following incubation, assess cell viability using a standard method like the MTT or CellTiter-Glo® assay to determine the IC50 value of this compound for the chosen cell line.
Protocol 2: Measurement of Intracellular Nucleotide Pools by LC-MS/MS
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Cold methanol (80%)
-
Cell scraper
-
Centrifuge
-
Lyophilizer
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction: After treatment, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold 80% methanol to the plate and scrape the cells.
-
Sample Collection: Collect the cell suspension and transfer it to a microcentrifuge tube.
-
Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples to quantify the levels of IMP, AMP, GMP, ATP, and GTP. Compare the levels in treated cells to those in vehicle-treated control cells.
Protocol 3: In Vitro Glycinamide Ribonucleotide Formyltransferase (GARFT) Assay
Materials:
-
Purified recombinant human GARFT
-
Glycinamide ribonucleotide (GAR) substrate
-
10-formyl-5,8-dideazafolate (fDDF) as a stable analog of 10-formyltetrahydrofolate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 0.1 M NaCl)
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Assay Setup: The assay monitors the formation of 5,8-dideazafolate at 295 nm. Prepare a reaction mixture containing the assay buffer, GAR, and fDDF in a quartz cuvette.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture to determine its inhibitory effect. Include a control reaction without the inhibitor.
-
Enzyme Initiation: Initiate the reaction by adding a known amount of purified GARFT enzyme.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 295 nm at 25°C.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of this compound-induced metabolic stress.
References
- 1. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine deoxyribonucleosides counteract effects of hydroxyurea on deoxyribonucleoside triphosphate pools and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine deoxynucleosides and adenosine dialdehyde decrease 5-amino-4-imidazolecarboxamide (Z-base)-dependent purine nucleotide synthesis in cultured T and B lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for 5-DACTHF Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaacyclotetrahydrofolate (5-DACTHF) is a potent inhibitor of purine de novo biosynthesis, classifying it as a folic acid antagonist. Its mechanism of action involves the disruption of essential nucleotide production, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells. The in vivo antitumor activity of this compound is significantly enhanced by polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase, which traps the drug intracellularly and increases its inhibitory potency. This document provides detailed application notes and protocols for designing and conducting preclinical efficacy studies of this compound, encompassing both in vitro and in vivo experimental models.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. This metabolic pathway is crucial for the synthesis of adenosine and guanosine nucleotides, which are the building blocks of DNA and RNA, and are essential for cellular energy metabolism. By inhibiting key enzymes in this pathway, this compound leads to a depletion of the purine nucleotide pool, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Figure 1. Mechanism of action of this compound in the de novo purine synthesis pathway.
In Vitro Efficacy Studies
A battery of in vitro assays is essential to characterize the cytotoxic and cytostatic effects of this compound on cancer cell lines. The following protocols are recommended for a comprehensive in vitro evaluation.
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Similar to analogues | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Cytotoxic at 100-200 nM | |
| L-cells (murine) | Fibrosarcoma | Cytotoxic at 100-200 nM |
Experimental Workflow: In Vitro Assays
Figure 2. Experimental workflow for in vitro efficacy assessment of this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of drug solvent).
-
Incubate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound for the desired time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle (Propidium Iodide) Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
In Vivo Efficacy Studies
Xenograft and patient-derived xenograft (PDX) models are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Data Presentation: In Vivo Efficacy of this compound
| Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Murine Xenograft | Colon 38 Adenocarcinoma | Not specified | Significant tumor growth inhibition | [1] |
| Murine Xenograft | HCT-116 Colon Carcinoma | Not specified | Significant tumor growth inhibition | [1] |
Note: Detailed quantitative in vivo efficacy data such as tumor growth inhibition (TGI) percentages and survival analysis for this compound are not extensively available in public literature and require experimental determination.
Experimental Workflow: In Vivo Xenograft Model
Figure 3. Experimental workflow for in vivo xenograft efficacy studies of this compound.
Protocol 4: Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in sterile PBS or culture medium at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Optionally, mix the cell suspension 1:1 with Matrigel to enhance tumor take rate and growth.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation for the desired route of administration (e.g., intraperitoneal (i.p.) or intravenous (i.v.)). The formulation and vehicle should be optimized for solubility and stability.
-
Administer this compound according to a predetermined dosing schedule (e.g., daily, every other day) and dose level (mg/kg). A maximum tolerated dose (MTD) study may be required to determine the optimal dose.
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume reaching a specific size, significant weight loss) and perform Kaplan-Meier survival analysis.
-
Tumor tissue can be collected for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers.
-
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound efficacy. Rigorous in vitro characterization of the drug's cytotoxic and mechanistic effects, followed by well-designed in vivo studies in relevant cancer models, are critical steps in advancing this compound through the drug development pipeline. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound and informing the design of future clinical trials.
References
Application Notes and Protocols for Combining 5-DACTHF with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deazaacyclotetrahydrofolate (5-DACTHF) is an antifolate chemotherapeutic agent that targets the de novo purine biosynthesis pathway. Specifically, it inhibits glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the synthesis of purine nucleotides necessary for DNA and RNA replication. By depleting the purine pool, this compound preferentially targets rapidly proliferating cancer cells. To enhance its therapeutic efficacy, overcome potential resistance mechanisms, and potentially reduce toxicity, this compound can be strategically combined with other chemotherapeutic agents that have complementary mechanisms of action.
These application notes provide a framework for designing and executing preclinical studies to evaluate the therapeutic potential of combining this compound with other anticancer drugs. The protocols outlined below are generalized methodologies for in vitro and in vivo assessment of drug synergy and efficacy.
Data Presentation: In Vitro and In Vivo Combination Studies
Due to the limited availability of published data on this compound in combination therapies, the following tables summarize findings from studies on analogous GARFT inhibitors, such as Lometrexol (DDATHF), to provide a rationale and starting point for combination experiments with this compound.
Table 1: In Vitro Synergy of a GARFT Inhibitor with a DHFR Inhibitor
| Cell Line | Combination Agent | Synergy Analysis Method | Combination Index (CI) Values | Conclusion |
| HCT-8 (Ileocecal Adenocarcinoma) | Trimetrexate (DHFR inhibitor) | Isobologram Analysis | Loewe Synergy Observed | Synergistic |
| H460 (Non-small Cell Lung Carcinoma) | Trimetrexate (DHFR inhibitor) | Isobologram Analysis | Loewe Synergy Observed | Synergistic |
| FaDu (Head and Neck Carcinoma) | Trimetrexate (DHFR inhibitor) | Isobologram Analysis | Loewe Synergy Observed | Synergistic |
Data is based on studies with the GARFT inhibitor AG2034, an analogue of this compound.[1]
Table 2: In Vivo Efficacy of a GARFT Inhibitor in Combination with 5-Fluorouracil
| Tumor Model | Combination Agent | Dosing Regimen | Tumor Growth Inhibition | Toxicity | Conclusion |
| Colon 38 | 5-Fluorouracil | Lometrexol (25-50 mg/kg) administered 4 or 8 hours prior to 5-FU (85 mg/kg) weekly | Significantly Increased | Modest Increase at Higher Lometrexol Doses | Enhanced Antitumor Activity of 5-FU |
Data is based on studies with Lometrexol (DDATHF), a potent GARFT inhibitor analogous to this compound.[2]
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol describes the determination of the cytotoxic effects of this compound in combination with another chemotherapeutic agent and the subsequent analysis of synergy.
a. Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
Partner chemotherapeutic agent (stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
b. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner agent in complete culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the overnight culture medium and add the media containing the single agents or their combinations to the respective wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
For combination data, use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro cell viability and synergy analysis.
In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol outlines the procedure for assessing the in vivo efficacy of this compound combined with another chemotherapeutic agent in a mouse xenograft model.
a. Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Partner chemotherapeutic agent formulated for in vivo administration
-
Calipers
-
Animal balance
b. Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Partner agent alone, Combination of this compound and partner agent).
-
Drug Administration: Administer the drugs according to a predetermined schedule, route (e.g., intraperitoneal, intravenous, oral), and dose. Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Tumor Measurement: Continue to measure tumor volumes at regular intervals (e.g., 2-3 times per week).
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration. At the endpoint, excise and weigh the tumors. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.
Caption: Workflow for in vivo xenograft combination studies.
Signaling Pathway Interactions
The combination of this compound with other chemotherapeutic agents can lead to synergistic effects by targeting multiple, often interconnected, cellular pathways. As a GARFT inhibitor, this compound blocks de novo purine synthesis, leading to a depletion of ATP and GTP, which are essential for cellular energy and signaling, as well as DNA and RNA synthesis. This can induce S-phase cell cycle arrest and apoptosis.
Combining this compound with agents that target different aspects of cell proliferation and survival can enhance its anticancer activity. For example:
-
Combination with 5-Fluorouracil (5-FU): 5-FU is a pyrimidine antagonist that inhibits thymidylate synthase, a key enzyme in DNA synthesis. The depletion of purines by this compound can lead to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP), which can enhance the activation of 5-FU to its active metabolites, thereby increasing its cytotoxic effects.[2]
-
Combination with DHFR Inhibitors (e.g., Methotrexate): Dihydrofolate reductase (DHFR) inhibitors block the regeneration of tetrahydrofolate, a crucial cofactor for both purine and pyrimidine synthesis. A dual blockade of purine synthesis at both the GARFT and DHFR steps can lead to a more profound and sustained inhibition of DNA replication.
Caption: Hypothesized synergistic mechanism of this compound with another agent.
References
- 1. Folic acid-enhanced synergy for the combination of trimetrexate plus the glycinamide ribonucleotide formyltransferase inhibitor 4-[2-(2-amino-4-oxo-4,6,7,8-tetrahydro-3H-pyrimidino[5,4,6][1,4]thiazin -6-yl)-(S)-ethyl]-2,5-thienoylamino-L-glutamic acid (AG2034): comparison across sensitive and resistant human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of antineoplastic activity of 5-fluorouracil in mice bearing colon 38 tumor by (6R)5,10-dideazatetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lentiviral Vectors to Investigate 5-Fluorouracil (5-FU) Resistance
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lentiviral vectors to study and identify mechanisms of resistance to the chemotherapeutic agent 5-Fluorouracil (5-FU) and its active metabolites, such as 5-fluoro-2'-deoxyuridine-5'-triphosphate (5-FdUTP).
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. Its cytotoxic effects are primarily mediated by the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[1] Resistance to 5-FU, both intrinsic and acquired, remains a significant clinical challenge. Lentiviral vectors are powerful tools for dissecting the molecular mechanisms underlying drug resistance due to their ability to efficiently deliver genetic material into a wide range of cell types, including non-dividing cells, and integrate it into the host genome for stable, long-term expression.[2][3] This allows for the creation of stable cell lines with specific genetic modifications to study their impact on drug sensitivity.
This document outlines protocols for generating drug-resistant cell lines using lentiviral vectors, methods for identifying resistance-conferring genes, and strategies for validating their role in 5-FU resistance.
Data Presentation
Table 1: Quantitative Data Summary for Lentiviral-Based 5-FU Resistance Studies
| Parameter | Description | Typical Values/Range | Reference |
| Lentiviral Titer | The concentration of infectious viral particles per unit volume (Transducing Units/mL). | 1 x 10^6 to 1 x 10^9 TU/mL | [4] |
| Multiplicity of Infection (MOI) | The ratio of infectious viral particles to the number of target cells. | 0.3 - 10 | [5][6] |
| Antibiotic Selection Concentration | The concentration of the selection antibiotic (e.g., puromycin) required to kill non-transduced cells. | 1 - 10 µg/mL (cell line dependent) | [6] |
| IC50 (5-FU) | The concentration of 5-FU that inhibits cell growth by 50%. | Varies widely depending on the cell line and resistance mechanism. | N/A |
| Fold Resistance | The ratio of the IC50 of the resistant cell line to the IC50 of the parental (sensitive) cell line. | 2-fold to >100-fold | N/A |
Experimental Protocols
Protocol 1: Production of High-Titer Lentivirus
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfer plasmid (containing the gene of interest, shRNA, or CRISPR library)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI)
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed HEK293T Cells. Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection.
-
Prepare two separate tubes of Opti-MEM.
-
In tube A, mix the transfer, packaging, and envelope plasmids.
-
In tube B, add the transfection reagent.
-
Combine the contents of both tubes and incubate at room temperature for 15-20 minutes to allow for complex formation.[7]
-
Add the mixture dropwise to the HEK293T cells.
-
-
Day 3: Change Media. Replace the transfection media with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant.
-
Centrifuge the supernatant to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells.
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots.
-
Protocol 2: Generation of Stable 5-FU Resistant Cell Lines
This protocol details the transduction of a target cancer cell line with a lentiviral library (e.g., shRNA or CRISPR) and selection of resistant clones.
Materials:
-
Target cancer cell line (e.g., a 5-FU sensitive line)
-
Lentiviral supernatant from Protocol 1
-
Polybrene or protamine sulfate
-
Selection antibiotic (e.g., puromycin)
-
5-Fluorouracil (5-FU)
Procedure:
-
Day 1: Seed Target Cells. Plate the target cells in 6-well plates.
-
Day 2: Transduction.
-
Thaw the lentiviral supernatant.
-
Add polybrene or protamine sulfate to the cell media to enhance transduction efficiency.[6]
-
Add the lentiviral supernatant to the cells at a desired MOI.
-
-
Day 3-4: Expression. Incubate the cells for 48-72 hours to allow for viral integration and expression of the genetic material.
-
Day 5 onwards: Antibiotic Selection.
-
Replace the media with fresh media containing the appropriate concentration of the selection antibiotic (previously determined by a kill curve).[6]
-
Continue selection until all non-transduced control cells are dead.
-
-
Generation of Resistant Population.
-
Once a stable, transduced cell population is established, expose the cells to gradually increasing concentrations of 5-FU.
-
Start with a low concentration (e.g., the IC20 of the parental cell line) and increase the concentration as the cells become resistant.
-
This process will select for cells that have acquired resistance to 5-FU.
-
Protocol 3: Validation of Resistance-Conferring Genes
This protocol is for validating a candidate gene's role in conferring 5-FU resistance.
Materials:
-
Parental (sensitive) cancer cell line
-
Lentiviral vector expressing the candidate gene or an shRNA targeting the gene
-
Control lentiviral vector (e.g., empty vector or non-targeting shRNA)
-
5-Fluorouracil (5-FU)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Generate Stable Cell Lines. Use Protocol 2 to create stable cell lines overexpressing the candidate gene or with the candidate gene knocked down.
-
Perform Cell Viability Assay.
-
Seed the parental, control, and modified cell lines in 96-well plates.
-
Treat the cells with a range of 5-FU concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 for each cell line.
-
-
Analyze Data. Compare the IC50 values. A significant increase in IC50 for the overexpression line or a decrease for the knockdown line would validate the gene's role in 5-FU resistance.
Visualizations
Caption: Experimental workflow for studying 5-FU resistance using lentiviral vectors.
Caption: Simplified signaling pathway of 5-FU action and potential resistance mechanisms.
Caption: Logical workflow for identifying 5-FU resistance genes using a lentiviral library screen.
References
- 1. dUTPase inhibition augments replication defects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection and Titration of Lentivirus Vector Preparations | Springer Nature Experiments [experiments.springernature.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 7. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
Optimizing 5-DACTHF concentration for IC50 determination
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the concentration of 5-deazaacyclotetrahydrofolate (5-DACTHF) for half-maximal inhibitory concentration (IC50) determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifolate drug and an inhibitor of purine de novo biosynthesis.[1] Its primary mechanism of action involves the inhibition of glycineamide ribonucleotide (GAR) transformylase, an enzyme crucial for the synthesis of purines, which are essential building blocks for DNA and RNA. By blocking this pathway, this compound can impede cell division.[1] Its in vivo antitumor activity is critically dependent on its conversion to polyglutamated forms within the cell.[1]
Q2: What is a recommended starting concentration range for this compound in an IC50 experiment?
The optimal concentration range is highly dependent on the specific cell line being used.[2] For a new cell line, it is advisable to perform a broad-range dose-finding experiment. A common strategy is to use a wide range of concentrations, for example, from 1 nM to 100 µM, often in a series of half-log or full-log dilutions (e.g., 1, 3, 10, 30, 100...).[3] Published literature on similar cell types or compounds can also provide a valuable starting point.
Q3: Which cell viability assay is most suitable for determining the IC50 of this compound?
Several assays can be used to measure cell viability, each with its own advantages and disadvantages. The choice may depend on your specific experimental needs, available equipment, and cell type.[4] The most common methods measure metabolic activity.[4]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4] | Inexpensive, widely used, and well-documented.[4] | Requires a final solubilization step; formazan crystals can be toxic to cells.[4] |
| AlamarBlue™ (Resazurin) | Relies on the color change of the indicator dye in response to cellular metabolic activity.[5] | Non-toxic to cells, allowing for kinetic monitoring; simple "add-and-read" protocol. | Can be sensitive to changes in the culture medium's pH. |
| ATP-based Luminescent Assay | Measures the amount of ATP present, which is proportional to the number of viable cells.[6] | Highly sensitive, fast, and has a broad linear range. | More expensive than colorimetric assays; requires a luminometer. |
Q4: My dose-response curve for this compound is flat. What are the possible causes and solutions?
A flat dose-response curve indicates that the compound had little to no effect across the tested concentrations.
| Possible Cause | Suggested Solution |
| Concentration range is too low. | Test a wider and higher range of this compound concentrations.[7] |
| Compound has low potency in the chosen cell line. | The selected cell line may be resistant to this compound. Consider using a different, more sensitive cell line if appropriate for your research question.[2] |
| Incorrect assay setup. | Double-check all reagent preparations, concentrations, and instrument settings to ensure the assay is performing correctly.[7] |
| Compound precipitated out of solution. | Visually inspect the wells of your plate for any signs of precipitation. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the media is low and consistent across all wells.[3][7] |
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Causes: Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.[7]
-
Suggested Solutions:
-
Ensure you have a homogenous single-cell suspension before seeding.[7]
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To avoid edge effects, do not use the outer wells of the plate for experimental data. Instead, fill them with sterile media or PBS to help maintain humidity.[7]
-
Problem: The dose-response curve does not reach 0% or 100% inhibition.
-
Possible Causes: The concentration range tested is too narrow, or the compound has limited efficacy and only produces a partial inhibitory effect.[7]
-
Suggested Solutions:
Problem: The calculated IC50 value is significantly different from previous experiments or published values.
-
Possible Causes: Variations in experimental conditions such as cell passage number, incubation time, or reagent preparation.[7][8]
-
Suggested Solutions:
-
Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[7]
-
Maintain consistent incubation times between experiments, as IC50 values are time-dependent.[8]
-
Prepare fresh stock solutions of this compound and verify their concentrations. Ensure all other reagents are prepared consistently.[7]
-
Experimental Protocols
Detailed Protocol: IC50 Determination using MTT Assay
This protocol provides a standard procedure for determining the IC50 of this compound on an adherent cancer cell line.
1. Materials:
-
Selected adherent cell line (e.g., MCF-7, HCT-116)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)[4]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (490-570 nm absorbance)
2. Cell Seeding:
-
Culture cells until they are in the logarithmic growth phase.
-
Trypsinize and harvest the cells, then perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically to ensure cells are still in logarithmic growth at the end of the incubation period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[5][7]
3. Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium. An 8-point, 3-fold dilution series is a common starting point.[6]
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).[6]
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[7][8]
4. MTT Assay and Data Acquisition:
-
Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][9]
-
Incubate the plate for another 4 hours at 37°C, allowing formazan crystals to form.[7][9]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[7][9]
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.[9]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[9]
5. Data Analysis:
-
Normalize Data: Convert the raw absorbance data into percentage cell viability relative to the no-treatment control. The formula is: (Absorbance of Treated Well / Average Absorbance of Control Wells) * 100.[2]
-
Plot a Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).[4]
-
Calculate IC50: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration that results in 50% cell viability.[2][10] This is typically performed using software like GraphPad Prism.[4]
Visualizations
Caption: General workflow for IC50 determination.
Caption: Inhibition of GART by this compound.
Caption: Troubleshooting logic for IC50 curve issues.
References
- 1. In vivo antitumor activity and metabolism of a series of 5-deazaacyclotetrahydrofolate (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. BioRender App [app.biorender.com]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with 5-DACTHF stability in solution
Welcome to the technical support center for 5-aza-2'-deoxycytidine-5'-triphosphate (5-DACTHF). This guide provides troubleshooting information and frequently asked questions regarding the stability of this compound in solution to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution seems to be losing potency. What are the common stability issues?
A1: this compound, like other azanucleosides, is known for its chemical instability in aqueous solutions. The primary cause of degradation is the hydrolysis of the s-triazine ring, which is susceptible to both acid and base-catalyzed decomposition.[1][2] This process can occur within hours at physiological temperature and pH.[1] It has been noted that the phosphorylated forms, such as this compound, may degrade even more rapidly than their corresponding nucleosides (e.g., Decitabine).[1]
Key factors that accelerate degradation include:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution.
-
Temperature: Higher temperatures will increase the rate of chemical degradation.
-
Time in Solution: The compound degrades over time once dissolved. It is highly recommended to prepare solutions fresh for immediate use.[2]
Q2: What is the optimal pH for my this compound solution to maximize stability?
A2: While specific kinetic data for this compound is limited, studies on the closely related compound 5-azacytidine have shown it is most stable in a neutral pH environment. The hydrolysis profile demonstrates the lowest degradation rate at pH 7.0.[3] Therefore, maintaining a neutral pH is the most appropriate approach for this compound solutions.[2]
Q3: What are the degradation products of this compound?
A3: The degradation of the 5-azacytosine ring proceeds through a hydrolytic ring-opening mechanism. Based on studies of related compounds like 5-azacytidine, the process involves a rapid and reversible opening of the triazine ring to form an unstable intermediate (an N-formylguanyl derivative), which is then followed by a slower, irreversible deformylation to yield a stable guanylurea derivative.[3][4]
Q4: How should I prepare and store my this compound solutions?
A4: Due to the inherent instability of the triazine moiety, careful handling and storage are critical.[2]
-
Preparation: Always prepare solutions fresh immediately before use.[2] Use neutral buffers (around pH 7.0) and high-purity solvents.
-
Short-Term Storage: If immediate use is not possible, keep the solution on ice and use it within a few hours. Low temperatures are crucial for slowing the degradation rate.[2]
-
Long-Term Storage: Long-term storage of this compound in solution is not recommended. For stock, store the compound as a solid at -20°C.[2]
-
General Handling: Follow standard laboratory safety protocols for handling chemical compounds.[5][6] Ensure containers are properly sealed, clearly labeled, and stored away from heat and light.[7][8]
Q5: I am seeing unexpected peaks in my HPLC analysis. How can I confirm if they are this compound degradation products?
A5: Unexpected peaks are likely degradation products. To confirm this, you can perform a forced degradation study. Intentionally expose your this compound solution to harsh conditions (e.g., acidic pH, basic pH, elevated temperature) for a short period. Analyze the stressed sample by HPLC and compare the chromatogram to your experimental sample. An increase in the area of the unknown peaks in the stressed sample strongly suggests they are degradation products. For definitive identification, techniques like LC-MS or NMR spectroscopy would be required to characterize the structure of the degradation products.[1]
Quantitative Stability Data
The stability of azanucleosides is highly dependent on the solution's pH. The table below summarizes the key finding for the related compound 5-azacytidine, which provides the best available guidance for this compound.
| Compound | Parameter | Value | Significance for this compound Stability | Reference |
| 5-azacytidine | Optimal pH | 7.0 | Indicates that neutral buffers should be used to minimize hydrolytic degradation. | [3] |
| 5-azacytidine | Hydrolysis Equilibrium Constant (K) | 0.58 (pH 5.6-8.5) | Describes the reversible first step of the degradation pathway. | [3] |
Visual Guides and Workflows
Degradation Pathway
The primary degradation route for the 5-aza-s-triazine ring in compounds like this compound is hydrolysis. The process involves a reversible ring-opening followed by an irreversible deformylation.
Experimental Workflow for Stability Assessment
This workflow outlines the steps for conducting a stability study of this compound in a specific solution using HPLC analysis.
Troubleshooting Guide
This logical diagram provides a step-by-step troubleshooting guide for common issues encountered during experiments involving this compound solutions.
Experimental Protocols
Protocol: HPLC Method for Stability Assessment of this compound
This protocol is a general guideline for assessing the stability of this compound in an aqueous solution. It is based on methods used for the parent nucleoside, Decitabine.[1] Researchers should perform their own validation.
1. Objective: To quantify the concentration of this compound and its primary degradation products over time in a given solution to determine its stability under specific storage conditions.
2. Materials:
-
This compound solid compound
-
HPLC-grade water
-
HPLC-grade ammonium acetate
-
Buffer of choice (e.g., 20 mM Ammonium Acetate, pH 6.8)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Temperature-controlled autosampler and column oven
3. Method:
-
Preparation of Mobile Phase:
-
Prepare a 20 mM ammonium acetate solution in HPLC-grade water.
-
Adjust the pH to 6.8 using an appropriate acid or base if necessary.
-
Filter and degas the mobile phase before use.
-
-
Preparation of this compound Solution:
-
Accurately weigh and dissolve this compound solid in the desired buffer to a known concentration (e.g., 1 mg/mL).
-
Perform this step immediately prior to starting the experiment (t=0).
-
-
Stability Study Execution:
-
Immediately after preparation, inject a sample into the HPLC to obtain the t=0 measurement.
-
Store the remaining solution under the desired test condition (e.g., 4°C or 25°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), draw an aliquot from the solution for analysis.
-
To minimize degradation during the analysis sequence, use a cooled autosampler (e.g., 4°C).
-
-
HPLC Conditions:
-
Column: C18 analytical column
-
Mobile Phase: Isocratic 20 mM ammonium acetate, pH 6.8
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 244 nm (based on the λmax of 5-Aza-dCTP[2])
-
Injection Volume: 10 µL
-
4. Data Analysis:
-
Integrate the peak area for this compound and any major degradation peaks at each time point.
-
Calculate the concentration of this compound remaining at each time point relative to the t=0 measurement.
-
Plot the percentage of this compound remaining versus time to determine the degradation profile and calculate the half-life (t½) under the tested conditions.
References
- 1. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aza-dCTP, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]
- 3. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. Chemical handling and storage: 5 tips to do it safely [wsps.ca]
- 7. politeonsociety.com [politeonsociety.com]
- 8. enviroskiphire.co.uk [enviroskiphire.co.uk]
Technical Support Center: 5-DACTHF Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of 5-DACTHF (5-Deazaacyclotetrahydrofolate), also known as Lometrexol, for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antipurine antifolate compound that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1] This enzyme plays a crucial role in the de novo purine synthesis pathway, which is essential for the production of purines required for DNA and RNA synthesis. By inhibiting GARFT, this compound disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1] Its primary intracellular active forms are polyglutamated metabolites, which are more potent inhibitors of GARFT.
Q2: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. A stock solution of at least 10 mM in DMSO has been reported.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. Several factors can contribute to this:
-
High Final Concentration: The final concentration of this compound in the cell culture medium may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid solvent exchange, leading to precipitation.
-
Low Temperature: The solubility of many compounds, including potentially this compound, decreases at lower temperatures. Using cold media can exacerbate precipitation.
-
pH of the Medium: The pH of the cell culture medium can affect the ionization state of this compound and, consequently, its solubility.
To prevent precipitation, consider the troubleshooting strategies outlined in the guide below.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound in your in vitro assays.
Issue: Precipitation upon Dilution of DMSO Stock
Table 1: Troubleshooting Strategies for this compound Precipitation
| Potential Cause | Recommended Solution | Experimental Protocol |
| High Final Concentration | Decrease the final working concentration of this compound. | Perform a dose-response curve to determine the lowest effective concentration. |
| Rapid Dilution | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. | See Protocol 1: Serial Dilution for Aqueous Solutions. |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture media for dilutions. | Pre-warm all aqueous solutions, including media and buffers, in a 37°C water bath before use. |
| pH of the Medium | Test the solubility of this compound in buffers with a range of pH values to determine the optimal pH for solubility. If possible, adjust the pH of your final assay medium. | See Protocol 2: pH-Solubility Profiling. |
| Solvent Choice | While DMSO is a good starting point, other organic solvents or co-solvents could be explored for the stock solution. | Test solubility in solvents such as ethanol or polyethylene glycol (PEG). Ensure the final solvent concentration is compatible with your cells. |
Experimental Protocols
Protocol 1: Serial Dilution for Aqueous Solutions
Objective: To minimize precipitation of this compound upon dilution into aqueous media.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 10 mM).
-
Pre-warmed (37°C) complete cell culture medium.
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare an Intermediate Dilution: Instead of adding the high-concentration DMSO stock directly to your final culture volume, first create an intermediate dilution in pre-warmed media. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of media to get a 100 µM intermediate solution.
-
Gentle Mixing: Add the DMSO stock to the pre-warmed medium slowly and with gentle agitation (e.g., slow vortexing or pipetting up and down).
-
Final Dilution: Add the intermediate dilution to the final volume of cell culture medium.
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation or cloudiness.
Protocol 2: pH-Solubility Profiling
Objective: To determine the optimal pH for this compound solubility in an aqueous buffer.
Materials:
-
This compound powder.
-
A series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Spectrophotometer or HPLC.
Procedure:
-
Prepare Saturated Solutions: Add an excess amount of this compound powder to a small volume of each buffer in separate tubes.
-
Equilibrate: Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method like UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to identify the pH at which solubility is maximal.
Table 2: Hypothetical pH-Solubility Data for this compound
| pH | Solubility (µg/mL) |
| 5.0 | 5 |
| 6.0 | 15 |
| 7.0 | 50 |
| 7.4 | 80 |
| 8.0 | 120 |
Note: The data in this table is for illustrative purposes only and should be determined experimentally for this compound.
Visualizing Key Concepts
De Novo Purine Synthesis Pathway and this compound Inhibition
The following diagram illustrates the de novo purine synthesis pathway and highlights the inhibitory action of this compound on the enzyme Glycinamide Ribonucleotide Formyltransferase (GARFT).
Caption: Inhibition of GARFT by this compound in the purine synthesis pathway.
Experimental Workflow for Improving Solubility
This workflow outlines a logical sequence of steps to address this compound solubility issues.
References
Technical Support Center: Overcoming Cellular Resistance to 5-deazaacyclotetrahydrofolate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-deazaacyclotetrahydrofolate and related GARFT inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-deazaacyclotetrahydrofolate?
5-deazaacyclotetrahydrofolate and its analogues, such as 5,10-dideazatetrahydrofolic acid (DDATHF), are potent inhibitors of glycinamide ribonucleotide (GAR) formyltransferase.[1][2] This enzyme catalyzes a crucial step in the de novo purine biosynthesis pathway.[1] By inhibiting GAR formyltransferase, these compounds deplete the intracellular pool of purines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and cytotoxicity.[3]
Q2: What are the most common mechanisms of cellular resistance to 5-deazaacyclotetrahydrofolate?
The most frequently observed mechanisms of resistance involve alterations in the metabolic activation and cellular transport of the drug:
-
Impaired Polyglutamylation: This is a predominant mechanism of resistance.[1][4] 5-deazaacyclotetrahydrofolate requires the addition of multiple glutamate residues by the enzyme folylpolyglutamate synthetase (FPGS) to be retained within the cell and to effectively inhibit its target.[5] Resistant cells often exhibit decreased FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues.[1]
-
Altered Drug Transport: Resistance can arise from changes in the expression or function of membrane transporters responsible for folate and antifolate uptake. This can include reduced influx of the drug or increased efflux.[4][6] For instance, some resistant cell lines show increased folic acid transport, leading to higher intracellular folate levels that compete with the drug.[4]
-
Increased Target Enzyme Levels: While less common, an increase in the expression of GAR formyltransferase can lead to resistance by requiring higher intracellular drug concentrations to achieve the same level of inhibition.
-
Changes in Folate Metabolism: An increase in the intracellular pools of natural folates, particularly 10-formyltetrahydrofolate, can outcompete the inhibitor for binding to GAR formyltransferase.[1]
Q3: How can I determine if my cell line has developed resistance to 5-deazaacyclotetrahydrofolate?
A significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line is the primary indicator of resistance. This can be determined using a cell viability assay, such as the MTT or LDH assay. Further characterization can involve measuring the intracellular accumulation and polyglutamylation of a radiolabeled version of the drug, assessing FPGS and GGH enzyme activities, and quantifying the expression of relevant transporter proteins.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Drug Instability | Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure logarithmic growth during the drug exposure period. High cell density can lead to nutrient depletion and altered drug sensitivity. |
| High Folate Concentration in Media | Use cell culture medium with a known, physiological concentration of folic acid. High folate levels can compete with the drug for cellular uptake and target binding. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular metabolism and drug response. |
Problem 2: Difficulty in detecting polyglutamated forms of the drug.
| Possible Cause | Troubleshooting Step |
| Low FPGS Activity | Confirm that the cell line used has sufficient FPGS activity. If not, consider using a different cell line or a positive control cell line known to polyglutamylate antifolates. |
| Insufficient Incubation Time | Polyglutamylation is a time-dependent process. Perform a time-course experiment to determine the optimal incubation time for maximal polyglutamylation. |
| Inefficient Cell Lysis/Extraction | Use a validated protocol for cell lysis and extraction of folates and their polyglutamated forms to ensure efficient recovery. |
| Suboptimal HPLC Conditions | Optimize the HPLC method, including the column, mobile phase gradient, and detector settings, for the separation and detection of polyglutamates. |
Problem 3: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Health | Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent. |
| Edge Effects in Microplates | To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile PBS. |
| Inaccurate Drug Dilutions | Prepare serial dilutions carefully and use calibrated pipettes. |
| Fluctuations in Incubator Conditions | Ensure stable temperature, CO2, and humidity levels in the incubator throughout the experiment. |
Data Presentation
Table 1: In Vitro Cytotoxicity of GARFT Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Lometrexol (DDATHF) | CCRF-CEM | 2.9 | [1] |
| LY309887 | CCRF-CEM | 9.9 | [1] |
| AG2034 | L1210 | 4 | [7] |
| AG2034 | CCRF-CEM | 2.9 | [7] |
| LY309886 | RAW | 90 (EC50) | [8] |
Table 2: Kinetic Parameters of Folylpolyglutamate Synthetase (FPGS) for Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/hr/mg) | Reference |
| AG2034 | Rat Liver | 6.4 | 0.48 | [7] |
| Methotrexate (MTX) | Beef Liver | 100 | - | [5] |
| Aminopterin (AM) | Beef Liver | 25 | - | [5] |
| Folinic Acid | Beef Liver | 7 | - | [5] |
Experimental Protocols
Cell Growth Inhibition Assay (MTT Assay)
This protocol is for determining the IC50 value of 5-deazaacyclotetrahydrofolate.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
5-deazaacyclotetrahydrofolate stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of 5-deazaacyclotetrahydrofolate in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 72 hours (or a desired exposure time) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Analysis of Intracellular Polyglutamylation by HPLC
This protocol outlines a general method for the analysis of 5-deazaacyclotetrahydrofolate polyglutamates.
Materials:
-
Cell line of interest
-
Radiolabeled [³H]-5-deazaacyclotetrahydrofolate
-
Complete cell culture medium
-
Boiling extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM sodium ascorbate and 1 mM EDTA)
-
HPLC system with a reverse-phase C18 column and a radiochemical detector
-
Mobile phases (e.g., a gradient of ammonium phosphate buffer and acetonitrile)
Procedure:
-
Culture cells to 70-80% confluency.
-
Incubate the cells with a known concentration of [³H]-5-deazaacyclotetrahydrofolate for a specified period (e.g., 24 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Harvest the cells by scraping or trypsinization.
-
Resuspend the cell pellet in a small volume of boiling extraction buffer and heat at 100°C for 5 minutes to inactivate enzymes and precipitate proteins.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate the parent drug and its polyglutamated forms using a suitable gradient elution program.
-
Quantify the amount of each species based on the radioactivity detected.
Mandatory Visualizations
Caption: Mechanism of action and resistance to 5-deazaacyclotetrahydrofolate.
Caption: Workflow for determining IC50 using an MTT assay.
References
- 1. Synergistic activity of purine metabolism inhibitors in cultured human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ autoradiographic detection of folylpolyglutamate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ autoradiographic detection of folylpolyglutamate synthetase activity (Journal Article) | OSTI.GOV [osti.gov]
- 8. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Lometrexol (5-DACTHF) in Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals working with Lometrexol (also known as 5-DACTHF or DDATHF). It provides troubleshooting advice and frequently asked questions to help minimize off-target effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lometrexol?
Lometrexol is a folate analog antimetabolite. Its primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine biosynthesis pathway.[1] This inhibition leads to a depletion of intracellular purine pools, which in turn inhibits DNA and RNA synthesis, arrests cells in the S-phase of the cell cycle, and ultimately induces apoptosis in rapidly proliferating cells.[1][2]
Q2: What are the known off-target effects of Lometrexol?
While Lometrexol is highly selective for GARFT, it has been shown to have off-target activity against serine hydroxymethyltransferase (SHMT), including both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[2][3][4] SHMT is a key enzyme in one-carbon metabolism, responsible for the interconversion of serine and glycine and the production of one-carbon units necessary for nucleotide synthesis and other metabolic processes.[4] However, the inhibitory potency of Lometrexol against SHMT is significantly lower than against GARFT.[5]
Q3: How can I minimize the on-target toxicity of Lometrexol in my experiments?
The primary on-target toxicity of Lometrexol is due to purine depletion in normal, rapidly dividing cells, leading to side effects such as myelosuppression (particularly thrombocytopenia) and mucositis.[6][7] In both preclinical and clinical settings, this toxicity can be significantly mitigated by co-administration of folic acid.[6][7][8] For in vitro experiments, ensuring the cell culture medium has adequate levels of folic acid is crucial. For in vivo studies, a folic acid supplementation regimen is recommended.[8]
Q4: What is the recommended solvent and storage for Lometrexol?
Lometrexol is soluble in DMSO and dimethyl formamide.[9] For aqueous buffers, it is sparingly soluble, and it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer of choice.[9] Stock solutions in DMSO can be stored at -20°C for the long term (months to years), but it is important to note that aqueous solutions are unstable and should be prepared fresh.[9][10] It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity or Unexpected Cell Death
Possible Cause 1: On-target toxicity in highly proliferative cells.
-
Troubleshooting Steps:
-
Verify Folic Acid Levels: Ensure your cell culture medium is not deficient in folic acid. Consider supplementing with additional folic acid to mitigate the on-target effects on purine synthesis.
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of Lometrexol for your specific cell line and experimental goals. Start with a lower concentration range based on published IC50 values (see Table 1).
-
Reduce Incubation Time: Shorter incubation times may be sufficient to achieve the desired on-target effect while minimizing broader cytotoxic effects.
-
Possible Cause 2: Off-target inhibition of SHMT.
-
Troubleshooting Steps:
-
Rescue with Glycine and Formate: To differentiate between GARFT and SHMT inhibition, supplement the culture medium with glycine and a formate source (e.g., sodium formate). If the toxicity is due to SHMT inhibition, this supplementation should rescue the cells.
-
SHMT Activity Assay: Directly measure the activity of SHMT in cell lysates treated with Lometrexol to determine if there is significant inhibition at the concentrations used in your experiment.
-
Possible Cause 3: Compound Instability.
-
Troubleshooting Steps:
Issue 2: Reduced or No Effect of Lometrexol
Possible Cause 1: Development of drug resistance.
-
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: Confirm the sensitivity of your cell line to Lometrexol by performing a new dose-response experiment and comparing the IC50 value to published data or your own historical data.
-
Investigate Resistance Mechanisms: Common mechanisms of resistance to antifolates include impaired drug transport into the cell, decreased polyglutamylation (which is necessary for intracellular retention and activity), and increased drug efflux.[11]
-
Possible Cause 2: Inactive compound.
-
Troubleshooting Steps:
-
Use a New Batch: If possible, obtain a new batch of Lometrexol to rule out degradation of your current stock.
-
Confirm Activity in a Sensitive Cell Line: Test your Lometrexol stock on a cell line known to be highly sensitive to the compound as a positive control.
-
Possible Cause 3: High levels of purines in the culture medium.
-
Troubleshooting Steps:
-
Use Purine-Free Medium: If your experimental design allows, use a purine-free medium to maximize the effect of GARFT inhibition.
-
Check Serum Batch: Different batches of fetal bovine serum (FBS) can have varying levels of purines. Test different batches of FBS or use a serum-free medium if appropriate for your cells.
-
Data Presentation
Table 1: Lometrexol IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Human T-lymphoblast leukemia | 2.9 | [12] |
| L1210 | Murine leukemia | 1-30 µM (induces growth inhibition) | [2] |
| Various | Various | 10-50 µM | [11] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time, cell density, and media composition.[13][14]
Table 2: Lometrexol Inhibition Constants (Ki) for On- and Off-Target Enzymes
| Enzyme | On/Off-Target | Ki | Reference |
| GARFT | On-Target | 6.5 nM (for a more potent analog, LY309887) | [12] |
| SHMT1 | Off-Target | 20 µM | [3] |
| SHMT2 | Off-Target | ~100 µM (IC50) | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of Lometrexol.
Materials:
-
Cancer cell line of interest
-
Lometrexol
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Drug Treatment: Treat cells with a range of Lometrexol concentrations. Include a vehicle-only control.
-
Incubation: Incubate for a period that allows for at least two cell doublings (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of Lometrexol on cell cycle progression.
Materials:
-
Cells treated with Lometrexol and controls
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. Lometrexol is known to cause an accumulation of cells in the S phase.[15][16]
Measurement of Intracellular Purine Levels by HPLC
This protocol quantifies the on-target effect of Lometrexol by measuring the depletion of intracellular purine nucleotides.
Materials:
-
Cells treated with Lometrexol and controls
-
Perchloric acid (ice-cold)
-
Potassium carbonate
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Cell Lysis: Rapidly lyse the cells with ice-cold perchloric acid to precipitate proteins and stop metabolic activity.
-
Neutralization: Neutralize the extract with potassium carbonate to precipitate potassium perchlorate.
-
Sample Preparation: Centrifuge to remove the precipitate and filter the supernatant.
-
HPLC Analysis: Inject the sample into the HPLC system and separate the purine nucleotides.
-
Quantification: Quantify the levels of ATP, ADP, AMP, GTP, GDP, and GMP by comparing the peak areas to known standards.
Serine Hydroxymethyltransferase (SHMT) Activity Assay
This protocol measures the activity of SHMT to assess off-target inhibition by Lometrexol.
Materials:
-
Cell lysates from treated and control cells
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
L-serine
-
Tetrahydrofolate (THF)
-
Coupled enzyme (e.g., 5,10-methylenetetrahydrofolate dehydrogenase)
-
NADP+
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, combine the reaction buffer, L-serine, THF, NADP+, and the coupled enzyme.
-
Initiate Reaction: Add the cell lysate to the cuvette to start the reaction.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH by the coupled enzyme.
-
Data Analysis: Calculate the rate of NADPH production to determine the SHMT activity. Compare the activity in Lometrexol-treated samples to the control.
Mandatory Visualizations
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural basis of inhibition of the human serine hydroxymethyltransferase SHMT2 by antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Weekly lometrexol with daily oral folic acid is appropriate for phase II evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-DACTHF Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifolate agent 5-DACTHF. The information aims to help optimize treatment time for a robust and reproducible experimental response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of de novo purine biosynthesis. Its primary target is glycinamide ribonucleotide formyltransferase (GART), an enzyme essential for the synthesis of purine nucleotides (adenosine and guanosine). By inhibiting GART, this compound depletes the intracellular pool of purines, which are critical for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. For sustained intracellular activity, this compound undergoes polyglutamation, a process that traps the drug inside the cell and enhances its inhibitory effect on target enzymes.
Q2: My cells are not responding to this compound treatment as expected. What are the common causes?
Several factors can contribute to a suboptimal response to this compound:
-
Sub-optimal Treatment Duration: The effects of purine depletion are not instantaneous. Insufficient treatment time may not allow for adequate depletion of nucleotide pools to induce cell cycle arrest or apoptosis. Time-course experiments are crucial to determine the optimal exposure duration for your specific cell line.
-
Inappropriate Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is essential to perform a dose-response analysis to determine the IC50 (half-maximal inhibitory concentration) for your specific model.
-
Cellular Resistance: Both intrinsic and acquired resistance can limit the efficacy of this compound. Mechanisms of resistance can include impaired drug uptake, decreased polyglutamation, or increased drug efflux.
-
Experimental Variability: Inconsistent cell density at the time of seeding, variations in media composition, or improper drug storage can all lead to variable results.
Q3: How long should I treat my cells with this compound?
The optimal treatment time is cell-line dependent and should be determined empirically. A typical starting point for in vitro studies is a 24 to 72-hour treatment period. Time-course experiments are highly recommended to identify the window where the desired biological effect (e.g., maximal apoptosis or cell cycle arrest) is observed. Continuous exposure is often necessary to maintain the depletion of purine pools.
Q4: What are the expected downstream effects of this compound treatment on cellular signaling?
Inhibition of de novo purine synthesis by this compound triggers a cellular stress response known as "purine stress." This leads to the activation of several signaling pathways:
-
Cell Cycle Arrest: Depletion of purine nucleotides restricts DNA replication, leading to an arrest in the S-phase of the cell cycle. This is often mediated by the activation of checkpoint kinases.
-
Apoptosis Induction: Prolonged purine starvation induces programmed cell death (apoptosis). This can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.
-
mTORC1 Signaling Inhibition: The mTORC1 pathway, a central regulator of cell growth and proliferation, is sensitive to intracellular purine levels. Purine depletion leads to the inhibition of mTORC1 signaling.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding this compound. |
| Uneven Drug Distribution | Mix the drug thoroughly in the media before adding it to the cells. When adding the drug solution to wells, pipette up and down gently to ensure even distribution without disturbing the cell monolayer. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time for all plates in an experiment. Stagger the addition of reagents if necessary to ensure consistent timing. |
Issue 2: No Significant Decrease in Cell Viability
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the IC50 for your cell line. Test a wide range of concentrations (e.g., from nanomolar to micromolar) to establish a complete dose-response curve. |
| Insufficient Treatment Duration | Conduct a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Consider using a different cell line that is known to be sensitive to antifolates. If investigating resistance, you may need to explore mechanisms such as drug transporter expression or polyglutamation efficiency. |
| Drug Inactivation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a desiccated environment). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Issue 3: Inconsistent Apoptosis or Cell Cycle Arrest Data
| Possible Cause | Troubleshooting Steps |
| Timing of Analysis | Apoptosis and cell cycle arrest are dynamic processes. The peak effect may occur at a specific time point. Perform a time-course analysis to capture the optimal window for your endpoint measurement. |
| Assay Sensitivity | Choose an appropriate and sensitive assay for your endpoint. For apoptosis, consider combining methods that measure different markers (e.g., Annexin V for early apoptosis and a caspase activity assay). |
| Cell Synchronization | For cell cycle analysis, consider synchronizing the cells before treatment to obtain a more uniform response and clearer results. |
| Sub-lethal Drug Concentration | If observing cell cycle arrest without significant apoptosis, the this compound concentration may be cytostatic rather than cytotoxic. Increase the concentration to determine if apoptosis can be induced. |
Quantitative Data Summary
The following tables provide illustrative data on the effects of antifolate treatment on cancer cell lines. Note that specific values for this compound may vary, and these tables are intended as a guide for experimental design and data interpretation.
Table 1: Illustrative Dose-Response of an Antifolate on Cell Viability (72h Treatment)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.5 - 5.0 |
| HCT116 (Colon Cancer) | 0.1 - 1.0 |
| A549 (Lung Cancer) | 1.0 - 10.0 |
| Jurkat (Leukemia) | 0.01 - 0.1 |
Table 2: Illustrative Time-Course of Apoptosis Induction by an Antifolate (at IC50 Concentration)
| Treatment Time | % Apoptotic Cells (Annexin V Positive) |
| 24 hours | 15 - 25% |
| 48 hours | 30 - 50% |
| 72 hours | 50 - 70% |
Table 3: Illustrative Effect of an Antifolate on Cell Cycle Distribution (48h Treatment at IC50 Concentration)
| Cell Cycle Phase | Control (%) | Treated (%) |
| G0/G1 | 55 | 40 |
| S | 30 | 50 |
| G2/M | 15 | 10 |
Experimental Protocols
Protocol 1: Determining Dose-Response (IC50) using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and resume growth for 24 hours.
-
Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.001 µM to 100 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assay: After incubation, perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density.
-
Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., the IC50 value). Include a vehicle-treated control.
-
Time Points: At various time points (e.g., 24, 48, and 72 hours), harvest the cells, including both adherent and floating populations.
-
Staining: Stain the cells with an apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the live cell population.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for optimizing this compound treatment time.
References
Technical Support Center: 5-DACTHF and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DACTHF). The information addresses potential issues related to the degradation of this compound and the impact of its degradation products on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound?
Currently, there is limited specific information available in the public domain detailing the exact chemical structures of this compound degradation products. However, based on the known instability of similar tetrahydrofolate derivatives, such as 5-methyltetrahydrofolate, it is plausible that this compound could degrade through oxidation and hydrolysis. Potential degradation products could involve alterations to the pteridine ring system and cleavage of the glutamate tail.
Q2: Under what conditions is this compound likely to degrade?
This compound, like other tetrahydrofolates, is susceptible to degradation under several conditions. Researchers should be mindful of the following factors to minimize degradation:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the tetrahydrofolate ring system. This is often the primary degradation pathway.
-
Light: Exposure to UV light can induce photodegradation.[1]
-
pH: Both acidic and alkaline conditions can promote hydrolysis and other degradative reactions.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q3: How can I prevent the degradation of this compound during storage and experiments?
To ensure the stability and integrity of this compound, the following precautions are recommended:
-
Storage: Store this compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). Solutions are known to be unstable.[2]
-
Experimental Conditions: Minimize the exposure of this compound solutions to light and atmospheric oxygen. Use buffers that are free of metal contaminants. If experiments must be performed over extended periods, consider the stability of the compound under those specific conditions.
Q4: What are the potential impacts of this compound degradation products on my experimental results?
Degradation products of this compound can significantly impact experimental outcomes in several ways:
-
Reduced Potency: Degradation of the active compound will lead to a lower effective concentration, potentially resulting in a diminished or complete loss of the expected biological activity.
-
Altered Target Affinity: Degradation products may have a lower affinity for the target enzyme or receptor, leading to inaccurate measurements of binding constants (e.g., Ki, IC50).
-
Off-Target Effects: Degradation products could exhibit their own biological activities, potentially interacting with other cellular targets and leading to confounding results or unexpected toxicity.
-
Interference with Analytical Methods: Degradation products may co-elute with the parent compound in chromatographic analyses or have similar spectral properties, leading to inaccurate quantification.
Troubleshooting Guides
Issue 1: I am observing lower-than-expected or inconsistent biological activity with my this compound.
This is a common issue that may be related to compound degradation. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reduced this compound activity.
Issue 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks.
The presence of additional peaks in your analytical chromatogram is a strong indicator of degradation.
-
Characterize the new peaks: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can provide clues about the chemical modifications that have occurred (e.g., oxidation, hydrolysis).
-
Perform a forced degradation study: Intentionally expose your this compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.[3] Analyze these samples alongside your experimental samples to see if the unexpected peaks match any of the forced degradation products.
-
Re-evaluate your experimental protocol: If degradation is confirmed, review your experimental procedures to identify potential sources of degradation and implement the preventative measures outlined in the FAQs.
Data Presentation
Table 1: Potential Degradation Pathways and Contributing Factors for this compound
| Degradation Pathway | Contributing Factors | Potential Chemical Changes | Impact on Activity |
| Oxidation | Atmospheric oxygen, presence of metal ions, light | Oxidation of the pteridine ring system | Likely significant loss of activity |
| Hydrolysis | Acidic or alkaline pH, elevated temperature | Cleavage of the glutamate moiety, opening of the rings | Complete loss of activity |
| Photodegradation | Exposure to UV or high-intensity visible light | Complex structural rearrangements and fragmentation | Unpredictable, but likely loss of activity |
| Thermal Degradation | High temperatures | Acceleration of all other degradation pathways | General loss of compound integrity and activity |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for intentionally degrading this compound to identify potential degradation products and assess its stability.
Objective: To generate and identify degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Mobile phase for HPLC (e.g., ammonium formate buffer)
-
HPLC system with UV and/or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, followed by dilution in an aqueous buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control: Keep the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples, including the control, by a stability-indicating HPLC-UV or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the new peaks (degradation products) and the decrease in the parent this compound peak.
-
Use the MS data to propose structures for the degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
Improving the efficiency of 5-DACTHF polyglutamation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 5-DACTHF polyglutamation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polyglutamation important?
This compound (5-deaza-aminopterin-N10-propargyl-5,8-dideazaglutamic acid) is an antifolate compound. Polyglutamation is the metabolic process of adding multiple glutamate residues to this compound, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial as it traps the drug inside the cell and increases its inhibitory potency against target enzymes in the folate pathway.[1][2]
Q2: What is the primary enzyme responsible for this compound polyglutamation?
Folylpolyglutamate synthetase (FPGS) is the key enzyme that catalyzes the sequential addition of glutamate residues to this compound and other folates.[1][2] The efficiency of this enzyme is a critical determinant of the drug's efficacy.
Q3: What are the basic components of an in vitro this compound polyglutamation assay?
A typical in vitro assay includes:
-
FPGS enzyme source: This can be a purified recombinant enzyme or a cell lysate.
-
Substrates: this compound, L-Glutamic acid, and ATP.
-
Assay Buffer: A buffered solution to maintain optimal pH, typically containing magnesium ions (as Mg-ATP is the true co-substrate).
-
Reaction Termination: A method to stop the reaction, such as heat inactivation or the addition of a strong acid.
Q4: How are the products of the polyglutamation reaction (this compound-Glun) typically analyzed?
The most common method for separating and quantifying this compound and its polyglutamated forms is High-Performance Liquid Chromatography (HPLC).[3] This technique allows for the separation of the parent drug from its various polyglutamated derivatives based on their increased polarity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro this compound polyglutamation assays.
| Issue | Potential Cause | Recommended Solution |
| Low or No Polyglutamation | Inactive FPGS Enzyme: The enzyme may have degraded due to improper storage or handling. | - Ensure the enzyme is stored at -80°C in appropriate buffer.- Avoid repeated freeze-thaw cycles.- Test enzyme activity with a known positive control substrate like methotrexate. |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or ion concentrations can significantly reduce enzyme activity. | - Optimize the assay buffer pH (typically around 7.4).- Ensure the reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for human FPGS).- Titrate the concentrations of ATP and MgCl₂. | |
| Presence of Inhibitors: Contaminants in the enzyme preparation or reagents can inhibit FPGS. | - Use high-purity reagents.- If using cell lysates, consider potential endogenous inhibitors and further purify the enzyme if necessary. | |
| Inconsistent Results | Pipetting Inaccuracy: Small errors in dispensing enzyme or substrates can lead to large variations in results. | - Calibrate pipettes regularly.- Use positive displacement pipettes for viscous solutions.- Prepare a master mix of reagents to minimize pipetting variations. |
| Substrate Degradation: this compound or ATP may be unstable under experimental conditions. | - Prepare fresh solutions of substrates before each experiment.- Store stock solutions at appropriate temperatures and protect from light if necessary. | |
| High Background Signal in HPLC | Contaminated Reagents or Glassware: Buffers, water, or tubes may contain interfering substances. | - Use HPLC-grade solvents and high-purity water.- Thoroughly clean all glassware and use dedicated materials for this assay. |
| Precipitated Protein: Incomplete removal of protein from cell lysates before injection can clog the HPLC column. | - Ensure complete protein precipitation (e.g., with perchloric acid) and centrifugation before injecting the supernatant.[3] |
Experimental Protocols & Data
Protocol: In Vitro this compound Polyglutamation Assay Using Cell Lysates
This protocol provides a general framework for assessing the polyglutamation of this compound using a cellular extract as the source of FPGS.
1. Preparation of Cell Lysate (FPGS Source): a. Harvest cultured cells (e.g., CCRF-CEM) by centrifugation. b. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). d. Lyse the cells by sonication or multiple freeze-thaw cycles. e. Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris and obtain a clear supernatant containing cytosolic enzymes, including FPGS. f. Determine the protein concentration of the supernatant (e.g., using a Bradford assay).
2. Polyglutamation Reaction: a. Prepare a reaction mixture in a microcentrifuge tube containing:
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- ATP (e.g., 5 mM)
- MgCl₂ (e.g., 10 mM)
- L-Glutamic Acid (e.g., 10 mM)
- This compound (e.g., 50 µM)
- Cell Lysate (e.g., 100-200 µg of protein) b. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
3. Reaction Termination and Sample Preparation: a. Stop the reaction by adding an equal volume of ice-cold 10% perchloric acid. b. Vortex and incubate on ice for 10 minutes to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. d. Carefully collect the supernatant for HPLC analysis.
4. HPLC Analysis: a. Inject the supernatant onto a C18 reverse-phase HPLC column.[3] b. Use a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[3] c. Monitor the elution of this compound and its polyglutamated forms using a UV or fluorescence detector.
Table: Typical Kinetic Parameters for FPGS
| Substrate | Enzyme Source | Km (µM) | Vmax (relative) |
| Methotrexate | Human FPGS | 30 - 100 | 1.0 |
| Lometrexol (DDATHF) | Mouse Liver FPGS | Low µM range | Varies |
| 5-Deazatetrahydrofolate | Mouse Liver FPGS | Lower Km than DDATHF | Higher than DDATHF |
Note: Lower Km values indicate a higher affinity of the enzyme for the substrate, suggesting more efficient polyglutamation at lower concentrations.[1]
Visualizations
Workflow for Optimizing this compound Polyglutamation
Caption: A workflow diagram for optimizing in vitro this compound polyglutamation experiments.
Simplified Folate-Dependent Biosynthesis Pathway
Caption: The role of FPGS in converting this compound to inhibitory polyglutamated forms.
References
Validation & Comparative
A Comparative Guide to 5-DACTHF and Methotrexate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5-DACTHF (5-deazaacyclotetrahydrofolate) and methotrexate, two antifolate agents with applications in cancer therapy. While both drugs interfere with folate metabolism, they exhibit distinct mechanisms of action and have been evaluated in different stages of drug development. This document outlines their mechanisms, presents available efficacy data, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
Mechanism of Action
The primary difference between this compound and methotrexate lies in their enzymatic targets within the folate metabolic pathway.
This compound: This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[4] By blocking GARFT, this compound prevents the formation of purines, which are essential building blocks for DNA and RNA synthesis, thereby leading to cell cycle arrest and cytotoxicity. The polyglutamated forms of this compound are more potent inhibitors of GARFT, and this polyglutamation is a critical step for its in vivo antitumor activity.[4]
Methotrexate: This well-known antifolate acts primarily by inhibiting dihydrofolate reductase (DHFR).[5][6] DHFR is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for the synthesis of both purines and thymidylate, a critical component of DNA.[6] By inhibiting DHFR, methotrexate leads to a depletion of intracellular THF pools, thereby disrupting the synthesis of both DNA and RNA.[5][6]
Signaling Pathway Diagrams
Caption: Mechanisms of action for this compound and Methotrexate.
Efficacy Data
This compound: Preclinical Antitumor Activity
Quantitative data for this compound is primarily from preclinical in vivo studies. A key study demonstrated its efficacy in inhibiting the growth of colon 38 adenocarcinoma and HCT-116 colon carcinoma in mice.[4] The antitumor activity was shown to be dependent on polyglutamation.[4]
| Compound | Tumor Model | Dose | Route | Efficacy Endpoint | Result | Reference |
| This compound | Colon 38 Adenocarcinoma | Not Specified | Not Specified | Tumor Growth Inhibition | Significant Inhibition | [4] |
| This compound | HCT-116 Colon Carcinoma | Not Specified | Not Specified | Tumor Growth Inhibition | Significant Inhibition | [4] |
Methotrexate: Preclinical and Clinical Efficacy
Methotrexate has a wealth of preclinical and clinical data across various cancers and autoimmune diseases. For the purpose of this comparison, we will focus on its antitumor activity. In vitro studies have established its cytotoxic effects on various cancer cell lines, and in vivo xenograft studies have confirmed its tumor growth inhibition capabilities.[5][6] Clinically, methotrexate is a component of many chemotherapy regimens for cancers such as breast cancer, leukemia, and lymphoma.[7][8][9]
| Compound | Study Type | Cancer Type | Efficacy Endpoint | Result | Reference |
| Methotrexate | In vitro | Human Leukemia (CCRF-CEM) | Cytotoxicity (IC50) | Dose-dependent cytotoxicity | [10] |
| Methotrexate | In vivo (Xenograft) | Human Breast Cancer (MDA-MB-231) | Tumor Growth Inhibition | Dose-dependent antitumor activity | [5] |
| Methotrexate | Clinical Trial (Phase II) | Breast Cancer with Leptomeningeal Metastasis | Overall Survival | Under Investigation | [8] |
| Methotrexate | Clinical Trial | Solid Tumors (in combination) | Efficacy and Safety | Promising efficacy | [2] |
Experimental Protocols
In Situ GARFT Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit GARFT activity within intact cells.[11]
1. Cell Culture:
-
Plate KB cells in appropriate culture dishes and allow them to adhere.
2. Drug Incubation:
-
Incubate the cells with varying concentrations of the test compound (e.g., this compound) for 18 hours. Include a no-drug control.
-
Add 10 µM azaserine to the culture medium. Azaserine inhibits a downstream enzyme, causing the accumulation of the GARFT product, formylglycinamide ribonucleotide (FGAR).
3. Radiolabeling:
-
Add [¹⁴C(U)]glycine to the culture medium and incubate for a specified period to allow for its incorporation into FGAR.
4. Sample Preparation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Precipitate cellular proteins with a suitable agent (e.g., trichloroacetic acid).
-
Collect the supernatant.
5. Analysis:
-
Fractionate the aqueous supernatant using anion-exchange chromatography (e.g., AG1X-10 column) to separate [¹⁴C]FGAR from other radiolabeled metabolites.
-
Quantify the radioactivity in the FGAR fraction using liquid scintillation counting.
6. Data Interpretation:
-
Calculate the percent inhibition of GARFT activity for each drug concentration compared to the no-drug control.
-
Determine the IC50 value, the concentration of the drug that causes 50% inhibition of GARFT activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess cell viability and the cytotoxic effects of a compound.
1. Cell Plating:
-
Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and methotrexate).
-
Remove the old medium from the wells and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
4. MTT Addition:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
6. Absorbance Reading:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[5][12]
1. Cell Preparation and Implantation:
-
Culture a human cancer cell line (e.g., HCT-116) to 80-90% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a specific number of cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
3. Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound group, methotrexate group) with similar average tumor volumes.
-
Administer the compounds according to the predetermined dose and schedule (e.g., intraperitoneal or intravenous injection).
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
-
Other endpoints may include tumor growth delay, tumor regression, and survival.
5. Data Analysis:
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Methotrexate exerts antitumor immune activity and improves the clinical efficacy of immunotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate for Joint Pain · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. In vivo antitumor activity and metabolism of a series of 5-deazaacyclotetrahydrofolate (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment [mdpi.com]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
5-DACTHF as a GARFT Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-deazaacyclotetrahydrofolate (5-DACTHF) as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated biological pathway and experimental workflows to aid in the evaluation of this compound against other known GARFT inhibitors.
Introduction to GARFT and Purine Synthesis
The de novo purine biosynthesis pathway is a critical metabolic process for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. Glycinamide ribonucleotide formyltransferase (GARFT) catalyzes an early and crucial step in this pathway. The inhibition of GARFT presents a strategic target for anticancer therapies, as rapidly proliferating cancer cells are highly dependent on this pathway for their growth and survival.
This compound: An Overview
5-Deazaacyclotetrahydrofolate (this compound) is a folate analog that has been investigated as an inhibitor of GARFT. While specific inhibitory constant (Ki) and a broad panel of IC50 values for the parent this compound compound are not extensively reported in publicly available literature, studies on its analogs and its metabolic products have provided significant insights into its mechanism of action and potency.
A key finding is that this compound is metabolized within cells to polyglutamated forms, which are significantly more potent inhibitors of GARFT[1]. This intracellular activation is a critical determinant of its antitumor activity[2]. Research indicates that this compound and its analogs exhibit similar IC50 values for the inhibition of MCF-7 cancer cell growth and for the inhibition of GARFT activity, underscoring the compound's on-target effect[2]. Cultured human MCF-7 and MOLT-4 cells, as well as mouse L-cells, have been shown to concentrate this compound several hundred-fold and convert a majority of the internalized drug into its more active polyglutamated forms[1].
Comparative Analysis of GARFT Inhibitors
To provide a framework for evaluating this compound, this section presents quantitative data for other well-characterized GARFT inhibitors.
Table 1: Comparison of GARFT Inhibitor Ki Values
| Inhibitor | Ki (nM) | Organism/Enzyme Source |
| Lometrexol (DDATHF) | 59 | Human |
| LY309887 | 6.5 | Human |
| AG2034 | 28 | Human |
| 10-methanesulfonyl-5-DACTHF | 580 | Recombinant Human |
Data for Lometrexol and LY309887 from a comparative study. Data for AG2034 from its initial characterization. Data for 10-methanesulfonyl-5-DACTHF from a study on DDACTHF analogs.
Table 2: Comparison of GARFT Inhibitor IC50 Values in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| Lometrexol (DDATHF) | CCRF-CEM | 2.9 |
| LY309887 | CCRF-CEM | 9.9 |
| AG2034 | L1210 | 4 |
| AG2034 | CCRF-CEM | 2.9 |
| 10-methanesulfonyl-5-DACTHF | CCRF-CEM | 2000 |
| This compound & Analogs | MCF-7 | Similar values reported |
Data for Lometrexol and LY309887 from a comparative study. Data for AG2034 from its initial characterization. Data for 10-methanesulfonyl-5-DACTHF from a study on DDACTHF analogs. Qualitative data for this compound from a study of its analogs[2].
Experimental Protocols
Protocol 1: GARFT Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol outlines a general method for determining the inhibitory activity of compounds against recombinant human GARFT.
1. Materials:
- Recombinant Human GARFT Enzyme
- β-GAR (Glycinamide Ribonucleotide)
- 10-formyl-5,8-dideazafolate (FDDF) or another suitable formyl donor
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl)
- Test Inhibitor (e.g., this compound)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 295 nm
2. Procedure:
- Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
- In a 96-well plate, add the following to each well:
- Assay Buffer
- A fixed concentration of β-GAR (e.g., 100 µM)
- Varying concentrations of the test inhibitor.
- Include a control with no inhibitor.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding a fixed concentration of recombinant human GARFT enzyme to each well.
- Immediately start monitoring the decrease in absorbance at 295 nm, which corresponds to the conversion of FDDF. Take readings every 30 seconds for 10-15 minutes.
- Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
- Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effect of a GARFT inhibitor on cancer cell lines.
1. Materials:
- Cancer cell line of interest (e.g., MCF-7, CCRF-CEM)
- Complete cell culture medium
- Test Inhibitor (e.g., this compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- Microplate reader capable of reading absorbance at 570 nm
2. Procedure:
- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of the test inhibitor in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
- After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
Visualizations
De Novo Purine Biosynthesis Pathway
Caption: The de novo purine biosynthesis pathway with the point of GARFT inhibition.
Experimental Workflow for GARFT Inhibitor Validation
Caption: A typical workflow for the validation of a GARFT inhibitor.
References
A Comparative Guide to Lometrexol (5-DACTHF/DDATHF) and Other Antifolates in Cancer Therapy
For researchers and drug development professionals navigating the landscape of cancer therapeutics, understanding the nuanced differences between antimetabolate drugs is paramount. This guide provides a comprehensive comparison of Lometrexol, also known as 5,10-dideazatetrahydrofolic acid (DDATHF), with other prominent antifolates such as Methotrexate and Pemetrexed. By examining their distinct mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation, this document aims to furnish a detailed resource for advancing cancer research.
Executive Summary
Antifolates are a class of chemotherapeutic agents that interfere with the metabolic processes involving folic acid, which are crucial for DNA synthesis and cellular replication. While all antifolates target this general pathway, their specific molecular targets, cellular uptake, and metabolism lead to significant differences in their therapeutic profiles. Lometrexol is a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in de novo purine synthesis. Methotrexate, a classical antifolate, primarily inhibits dihydrofolate reductase (DHFR). Pemetrexed is a multi-targeted antifolate that inhibits GARFT, DHFR, and thymidylate synthase (TS). These differences in mechanism translate to variations in efficacy against different cancer types and distinct resistance profiles.
Mechanism of Action: A Tale of Different Targets
The folate metabolic pathway is a critical network of enzymatic reactions essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. Antifolates exert their anticancer effects by inhibiting key enzymes within this pathway.
Lometrexol (DDATHF) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) , which catalyzes an early step in de novo purine biosynthesis.[1][2] By blocking GARFT, Lometrexol depletes the intracellular pool of purines, leading to the cessation of DNA and RNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]
Methotrexate (MTX) , a structural analog of folic acid, primarily targets dihydrofolate reductase (DHFR) .[1] DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of thymidylate synthesis.[1] Inhibition of DHFR by methotrexate leads to a depletion of THF cofactors required for both purine and thymidylate synthesis, thus halting DNA replication.[5]
Pemetrexed , on the other hand, is a multi-targeted antifolate that inhibits three key enzymes in the folate pathway: thymidylate synthase (TS) , DHFR , and GARFT .[6] Its primary target is TS, with secondary inhibition of DHFR and GARFT. This broad-spectrum inhibition disrupts both purine and pyrimidine synthesis, contributing to its wide range of antitumor activity.[6]
Comparative Performance: Quantitative Data
The in vitro potency of antifolates is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory constant (Ki) against their target enzymes.
Enzyme Inhibition Constants (Ki)
| Antifolate | Target Enzyme | Ki Value | Source |
| Lometrexol | GARFTase | ~60 nM | [7] |
| Methotrexate | DHFR | ~3.4 pM | [3][8] |
| Pemetrexed | TS | ~1.3 nM | [9] |
| DHFR | >200 nM | [9] | |
| GARFTase | ~65 nM | [9] |
In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Lometrexol (nM) | Methotrexate (nM) | Pemetrexed (nM) | Source |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 2.9 | 5.6 | 17 - 155 | [1][4][10][11] |
| HCT-116 | Colon Carcinoma | - | 24.2 | - | [4][12] |
| HT29 | Colon Carcinoma | - | - | 5100 | [13] |
| WiDr | Colon Carcinoma | - | - | 1140 | [13] |
| SW620 | Colon Carcinoma | - | - | 870 | [13] |
| LS174T | Colon Carcinoma | - | - | 1050 | [13] |
| AGS | Gastric Cancer | - | 6.2 | - | [6] |
| MCF-7 | Breast Cancer | - | 19.9 | - | [6] |
| A549 | Lung Cancer | - | 25.9 | - | [6] |
| NCI-H23 | Lung Cancer | - | 23.5 | - | [6] |
| SaOS-2 | Osteosarcoma | - | 71.1 | - | [6] |
Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and cell culture media composition.
Mechanisms of Resistance
Resistance to antifolate therapy is a significant clinical challenge. The primary mechanisms of resistance include:
-
Impaired Drug Transport: Reduced expression or mutations in folate transporters like the reduced folate carrier (RFC) can decrease drug influx.
-
Decreased Polyglutamylation: Antifolates are retained within cells and become more potent inhibitors after the addition of glutamate residues, a process catalyzed by folylpolyglutamate synthetase (FPGS). Decreased FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, can lead to resistance. This is a dominant mechanism of resistance to Lometrexol.[8]
-
Target Enzyme Alterations: Amplification of the gene encoding the target enzyme or mutations that reduce the drug's binding affinity can confer resistance.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can actively remove antifolates from the cell.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the comparative evaluation of antifolates. Below are detailed protocols for key assays.
GARFTase Inhibition Assay
Objective: To determine the inhibitory potential of a compound against glycinamide ribonucleotide formyltransferase.
Principle: The assay measures the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), using a radiolabeled or spectrophotometric method to detect product formation or substrate consumption.
Materials:
-
Recombinant human GARFTase
-
GAR substrate
-
10-formyl-5,8-dideazafolate (the formyl donor)
-
Test compound (e.g., Lometrexol)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Quench solution (e.g., trifluoroacetic acid)
-
HPLC system for product separation and quantification
Protocol:
-
Prepare a reaction mixture containing assay buffer, GAR, and 10-formyl-5,8-dideazafolate.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding recombinant human GARFTase.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the quench solution.
-
Analyze the reaction mixture by HPLC to separate and quantify the amount of FGAR produced.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of antifolates on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Antifolate drug (e.g., Lometrexol, Methotrexate, Pemetrexed)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the antifolate drug. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cellular Uptake and Polyglutamylation Assay
Objective: To measure the cellular accumulation and metabolism of antifolates.
Principle: Radiolabeled antifolates are used to track their transport into cells and subsequent conversion to polyglutamated forms.
Materials:
-
Cancer cell line of interest
-
Radiolabeled antifolate (e.g., [³H]Methotrexate, [³H]Pemetrexed)
-
Cell culture medium
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation counter
-
HPLC system for separation of polyglutamates
Protocol: Uptake:
-
Seed cells in multi-well plates and grow to confluence.
-
Incubate cells with the radiolabeled antifolate at 37°C for various time points.
-
Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the rate of uptake.
Polyglutamylation:
-
Following incubation with the radiolabeled antifolate, lyse the cells.
-
Separate the cell lysate components, including the parent drug and its polyglutamated forms, using HPLC.
-
Quantify the amount of each form by measuring the radioactivity in the HPLC fractions.
Conclusion
Lometrexol, Methotrexate, and Pemetrexed, while all classified as antifolates, exhibit distinct pharmacological profiles due to their different molecular targets. Lometrexol's specific inhibition of GARFT makes it a valuable tool for studying de novo purine synthesis and for targeting cancers reliant on this pathway. Methotrexate's potent DHFR inhibition has established it as a cornerstone of chemotherapy for various malignancies. Pemetrexed's multi-targeted approach provides a broader spectrum of activity. The choice of antifolate in a research or clinical setting will depend on the specific cancer type, its underlying molecular characteristics, and the potential for drug resistance. A thorough understanding of their comparative performance and the experimental methods used for their evaluation is essential for the rational design of novel anticancer strategies and the optimization of existing therapeutic regimens.
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A microassay for mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 5. Augmentation of methotrexate cytotoxicity in human colon cancer cells achieved through inhibition of thymidine salvage by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational research with pemetrexed in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of methotrexate and trimetrexate and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TS, DHFR and GARFT expression in non-squamous cell carcinoma of NSCLC and malignant pleural mesothelioma patients treated with pemetrexed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-DACTHF's Antitumor Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of 5-deazaacyclotetrahydrofolate (5-DACTHF) with other established antifolate drugs, namely methotrexate and pemetrexed, across various cancer cell lines. The information is compiled from preclinical studies to assist researchers in evaluating the potential of this compound as a therapeutic agent.
Comparative Antitumor Activity
The antitumor efficacy of this compound and its comparators is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 data for this compound, methotrexate, and pemetrexed in various cancer cell lines. It is important to note that direct comparisons are most valuable when the agents are tested within the same study under identical experimental conditions.
Table 1: Antitumor Activity of this compound and its Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound and analogues | MCF-7 | Similar values | [1] |
| 10-methanesulfonyl-5-DACTHF | CCRF-CEM | 2.0 |
Note: While a specific IC50 value for this compound in MCF-7 cells was not provided in the reference, the study indicated that this compound and its analogues exhibited similar IC50 values for the inhibition of cell growth[1].
Table 2: Comparative Antitumor Activity of Pralatrexate, Methotrexate, and Pemetrexed
| Drug | Cell Line | IC50 (nM) |
| Pralatrexate | NCI-H460 | Not specified |
| Methotrexate | NCI-H460 | Not specified |
| Pemetrexed | NCI-H460 | >200 |
Note: This table provides context for the relative potency of different antifolates in a non-small cell lung cancer cell line. Pemetrexed was found to be a weak inhibitor of DHFR in this cell line compared to pralatrexate and methotrexate[2].
Mechanism of Action: Inhibition of Purine Synthesis
This compound exerts its antitumor effect by targeting the de novo purine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cancer cells. Specifically, this compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in this pathway. The inhibition of GARFT leads to the depletion of purine nucleotides, thereby arresting DNA replication and cell division, ultimately inducing apoptosis.
The activity of this compound is significantly enhanced through polyglutamylation within the cell, a process that traps the drug intracellularly and increases its affinity for GARFT. This metabolic alteration is a critical step for its sustained antitumor effect[1].
References
- 1. In vivo antitumor activity and metabolism of a series of 5-deazaacyclotetrahydrofolate (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-DACTHF and its Fluoro Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-Deaza-5,6,7,8-tetrahydrofolic acid (5-DACTHF) and its fluorinated analogues, focusing on their performance as potential anticancer agents. The information herein is supported by experimental data to aid in research and development decisions.
Introduction
This compound is a potent inhibitor of purine de novo biosynthesis, a critical pathway for the proliferation of cancer cells. This pathway is responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA. By targeting this pathway, this compound and its analogues can selectively inhibit the growth of rapidly dividing cancer cells. The introduction of fluorine atoms into the molecular structure of this compound can significantly alter its biological activity, metabolic stability, and overall efficacy. This guide compares the biochemical and cellular activities of this compound with its key fluoro analogues.
Mechanism of Action: Inhibition of Purine Biosynthesis
This compound and its fluoro analogues exert their anticancer effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine biosynthesis pathway. GARFTase catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), a crucial step in the formation of the purine ring. Inhibition of this enzyme leads to the depletion of purine nucleotides, thereby arresting DNA and RNA synthesis and ultimately inducing cell death in cancer cells.
A critical factor for the in vivo antitumor activity of these compounds is their intracellular conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamation enhances the intracellular retention of the drugs and increases their affinity for target enzymes like GARFTase.
Comparative Performance Data
The following tables summarize the available quantitative data comparing this compound and its fluoro analogues. It has been reported that this compound, 2'-fluoro-5-DACTHF, and 3'-fluoro-5-DACTHF exhibit similar potencies in inhibiting GARFTase and the growth of MCF-7 breast cancer cells in vitro.[1] The key differentiator for their in vivo antitumor activity is their efficiency as substrates for folylpolyglutamate synthetase (FPGS).[1]
Table 1: In Vitro Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | GARFTase | Similar | [1] |
| 2'-Fluoro-5-DACTHF | GARFTase | Similar | [1] |
| 3'-Fluoro-5-DACTHF | GARFTase | Similar | [1] |
Table 2: In Vitro Cell Growth Inhibition against MCF-7 Human Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | MCF-7 | Similar | [1] |
| 2'-Fluoro-5-DACTHF | MCF-7 | Similar | [1] |
| 3'-Fluoro-5-DACTHF | MCF-7 | Similar | [1] |
Table 3: Substrate Efficiency for Folylpolyglutamate Synthetase (FPGS)
| Compound | Enzyme | Km (µM) | In Vivo Antitumor Activity Correlation | Source |
| This compound | FPGS | Correlates with activity | Significant | [1] |
| 2'-Fluoro-5-DACTHF | FPGS | Correlates with activity | Significant | [1] |
| 3'-Fluoro-5-DACTHF | FPGS | Correlates with activity | Significant | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glycinamide Ribonucleotide Formyltransferase (GARFTase) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of GARFTase.
-
Enzyme and Substrates : Recombinant human GARFTase is purified. The substrates, glycinamide ribonucleotide (GAR) and the folate cofactor (e.g., 10-formyl-5,8-dideazafolate), are prepared in an appropriate buffer.
-
Assay Buffer : A typical buffer is 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT.
-
Procedure :
-
The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, GAR, the folate cofactor, and varying concentrations of the inhibitor (this compound or its fluoro analogues).
-
The reaction progress is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of the product.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MCF-7 Cell Growth Inhibition Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cells.
-
Cell Culture : MCF-7 human breast adenocarcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or its fluoro analogues for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Folylpolyglutamate Synthetase (FPGS) Kinetic Assay
This assay determines the efficiency of a compound as a substrate for FPGS.
-
Enzyme and Substrates : Partially purified or recombinant FPGS is used. The substrates include the folate analogue (this compound or its fluoro analogues), L-[3H]glutamic acid, and ATP.
-
Assay Buffer : A suitable buffer, such as 100 mM Tris-HCl, pH 8.5, containing 20 mM KCl, 10 mM ATP, 10 mM MgCl2, and 20 mM DTT.
-
Procedure :
-
The reaction is initiated by adding the enzyme to a mixture of the assay buffer and substrates.
-
The reaction is incubated at 37°C for a defined time.
-
The reaction is stopped, and the radiolabeled polyglutamated products are separated from the unreacted [3H]glutamic acid using an appropriate method (e.g., ion-exchange chromatography).
-
-
Data Analysis : The amount of radioactivity incorporated into the polyglutamated products is quantified by liquid scintillation counting. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, is determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Conclusion
The comparative analysis indicates that this compound and its 2'- and 3'-fluoro analogues are potent inhibitors of GARFTase and cancer cell growth in vitro. The key determinant of their in vivo antitumor efficacy appears to be their efficiency of conversion to polyglutamated forms by FPGS. Therefore, the fluorinated analogues that are better substrates for FPGS are predicted to have superior in vivo activity. This guide provides a foundational understanding for researchers engaged in the development of novel antifolate drugs, highlighting the importance of considering metabolic activation pathways in drug design and evaluation.
References
A Head-to-Head Comparison of 5-DACTHF and Lometrexol: A Guide for Researchers
In the landscape of cancer chemotherapy, antifolate agents play a pivotal role by disrupting the metabolic pathways essential for cell proliferation. This guide provides a detailed, objective comparison of two such agents: 5-deaza-aminopterin tetrahydrofolate (5-DACTHF) and lometrexol. While both are classified as antifolates, they exhibit distinct mechanisms of action, targeting different key enzymes in nucleotide synthesis. This analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
The fundamental difference between this compound and lometrexol lies in their primary molecular targets. This compound and its parent compound, 5-deazaaminopterin, are potent inhibitors of dihydrofolate reductase (DHFR) , an enzyme crucial for regenerating tetrahydrofolate, a necessary cofactor for the synthesis of purines and thymidylate. In contrast, lometrexol is a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) , an enzyme exclusively involved in the de novo purine biosynthesis pathway. This mechanistic divergence leads to different downstream effects, resistance profiles, and clinical toxicities.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available quantitative data for this compound (represented by its parent compound and related analogs) and lometrexol.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound (and 5-deazaaminopterin analogs) | Lometrexol (DDATHF) |
| Primary Target | Dihydrofolate Reductase (DHFR)[1][2][3] | Glycinamide Ribonucleotide Formyltransferase (GARFT)[4][5] |
| Mechanism | Inhibits the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of cofactors for purine and thymidylate synthesis.[1][3] | A tight-binding inhibitor of GARFT, blocking the first folate-dependent step in de novo purine synthesis.[4][5] |
| Cellular Uptake | Mediated by the reduced folate carrier (RFC).[6] | Active transport into cells.[7] |
| Activation | Polyglutamylation enhances intracellular retention and inhibitory activity.[8] | Requires polyglutamylation by folylpolyglutamate synthetase (FPGS) to become a more potent inhibitor.[7] |
| Downstream Effect | Inhibition of both purine and thymidylate synthesis, leading to "thymineless death".[3][9] | Specific depletion of adenosine and guanosine nucleotide pools, inhibiting DNA and RNA synthesis.[5] |
Table 2: Preclinical and Clinical Data
| Parameter | This compound (and 5-deazaaminopterin analogs) | Lometrexol |
| In Vitro Potency | Potent inhibitors of DHFR, with some analogs showing greater growth inhibitory effects on cancer cell lines than methotrexate.[10][11] | Potent cytotoxic agent against various tumor cell lines.[7] |
| In Vivo Antitumor Activity | Significant antitumor activity in murine tumor models, with some analogs demonstrating a better therapeutic index than methotrexate.[7][12] | Significant activity against a broad panel of solid tumors in animal models.[13] |
| Clinical Development | Various analogs have undergone Phase I and II clinical trials.[6][8][12][14] | Underwent Phase I clinical trials; development was curtailed due to severe cumulative toxicities.[4][13] |
| Dose-Limiting Toxicities | Mucositis, myelosuppression (leukopenia, thrombocytopenia), and skin rash.[8][12][14] | Severe and cumulative myelosuppression (predominantly thrombocytopenia) and mucositis.[4][13] |
| Resistance Mechanisms | Alterations in DHFR, decreased cellular uptake, and impaired polyglutamylation. | Decreased activity of folylpolyglutamate synthetase (FPGS).[7] |
| Combination Therapy | Potential for synergy with inhibitors of other folate-requiring enzymes.[15] | Shows synergy with DHFR inhibitors like trimetrexate.[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of these antifolate agents. Below are outlines of key experimental protocols.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound (e.g., this compound analog) against DHFR.
Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compound (this compound analog)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.
-
Initiate the reaction by adding DHFR and DHF to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).
-
Calculate the rate of NADPH oxidation for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a test compound (e.g., lometrexol) against GARFT.
Principle: The GARFT-catalyzed reaction involves the transfer of a formyl group from 10-formyl-5,8-dideazafolate to glycinamide ribonucleotide (GAR), producing 5,8-dideazafolate and formylglycinamide ribonucleotide (fGAR). The increase in absorbance at 295 nm due to the formation of 5,8-dideazafolate is monitored.
Materials:
-
Purified recombinant human GARFT
-
Glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (lometrexol)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a quartz cuvette or UV-transparent microplate, combine the assay buffer, GAR, and the test compound.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding 10-formyl-5,8-dideazafolate.
-
Monitor the increase in absorbance at 295 nm over time.
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC50 value.
Cell Growth Inhibition Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., L1210 murine leukemia, MCF-7 breast cancer)
-
Cell culture medium and supplements
-
Test compounds (this compound analog, lometrexol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifolate evaluation of the 10-propargyl derivatives of 5-deazafolic acid, 5-deazaaminopterin, and 5-methyl-5-deazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses and antifolate activity of 5-methyl-5-deaza analogues of aminopterin, methotrexate, folic acid, and N10-methylfolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of 10-deaza-aminopterin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Final results of a phase I and pharmacokinetic study of gamma-methylene-10-deazaaminopterin (MDAM) administered intravenously daily for five consecutive days in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Super in vitro synergy between inhibitors of dihydrofolate reductase and inhibitors of other folate-requiring enzymes: the critical role of polyglutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 5-DACTHF for Purine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-DACTHF (5-deaza-5,6,7,8-tetrahydrofolate), a potent inhibitor of de novo purine synthesis, with other alternative inhibitors. The objective is to offer a clear, data-driven validation of this compound's specificity, supported by experimental protocols and visualizations to aid in research and drug development.
Introduction to Purine Synthesis and the Role of Inhibitors
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This intricate pathway involves a series of enzymatic steps that convert simple precursors into inosine monophosphate (IMP), which is then further metabolized to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, the enzymes of this pathway are attractive targets for therapeutic intervention. Inhibitors of de novo purine synthesis can selectively disrupt DNA and RNA synthesis in these cells, leading to cell cycle arrest and apoptosis.
This compound, also known as 5-deaza-5,6,7,8-tetrahydrofolate or lometrexol, is a folate analog designed to inhibit this pathway. Its specificity and potency are critical determinants of its therapeutic efficacy and safety profile. This guide will delve into the comparative analysis of this compound against other known inhibitors of purine synthesis, providing a robust framework for its evaluation.
Comparative Analysis of Purine Synthesis Inhibitors
The following table summarizes the inhibitory potency of this compound and other key inhibitors of de novo purine synthesis. The data is presented to facilitate a direct comparison of their efficacy against their respective target enzymes.
| Inhibitor | Target Enzyme | Mechanism of Action | Ki / IC₅₀ / EC₅₀ | Cell-based IC₅₀ |
| This compound (DDATHF/Lometrexol) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Folate analog, competitive inhibitor | Kᵢ = 6.5 nM (for a derivative)[1][2] | 2.9 nM - 9.9 nM (CCRF-CEM)[1][2]; 10-30 nM (L1210, CCRF-CEM) |
| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) and AICAR Transformylase | Folate analog, competitive inhibitor | Kᵢ = 1.2 nM (DHFR)[3] | Varies by cell line |
| Mycophenolic Acid (MPA) | Inosine Monophosphate Dehydrogenase (IMPDH) | Non-competitive, reversible inhibitor | EC₅₀ = 0.24 µM[4] | Varies by cell line |
| Azathioprine | Amidophosphoribosyltransferase (indirectly via metabolites) | Prodrug, converted to 6-mercaptopurine and then to active metabolites (6-thio-IMP, methylthio-IMP) that inhibit multiple enzymes in the purine pathway. | Not directly applicable | Varies by cell line |
| Azaserine | Amidophosphoribosyltransferase and other glutamine amidotransferases | Glutamine analog, irreversible inhibitor | IC₅₀ = 7 µM (parasite growth)[5] | Varies by cell line |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: De Novo Purine Synthesis Pathway and Points of Inhibition.
Caption: Workflow for GARFT Enzyme Inhibition Assay.
Caption: Workflow for Cell-Based Purine Synthesis Inhibition Assay.
Experimental Protocols
GARFT Enzyme Inhibition Assay (Spectrophotometric)
Objective: To determine the in vitro inhibitory potency (IC₅₀ or Kᵢ) of this compound against purified Glycinamide Ribonucleotide Formyltransferase (GARFT).
Materials:
-
Purified recombinant human GARFT enzyme.
-
Glycinamide ribonucleotide (GAR) substrate.
-
10-formyl-5,8-dideazafolate (cofactor).
-
This compound and other test inhibitors.
-
Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 50 mM KCl.
-
96-well UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 295 nm.
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
GAR solution (final concentration, e.g., 50 µM)
-
Inhibitor solution at various concentrations (or solvent control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the GARFT enzyme solution (final concentration, e.g., 10 nM).
-
Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The product, 5,8-dideazafolate, has a characteristic absorbance at this wavelength.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based de Novo Purine Synthesis Inhibition Assay
Objective: To assess the ability of this compound to inhibit the de novo purine synthesis pathway in intact cells.
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM, L1210).
-
Complete cell culture medium.
-
This compound and other test inhibitors.
-
[¹⁴C]glycine or [¹⁴C]formate (radiolabeled precursors).
-
Trichloroacetic acid (TCA).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]glycine (e.g., 1 µCi/mL) to each well and incubate for 4-6 hours to allow for its incorporation into newly synthesized purines.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the macromolecules by adding ice-cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Wash the precipitate twice with 5% TCA to remove unincorporated radiolabeled precursors.
-
Solubilize the acid-insoluble material (containing DNA and RNA) by adding a solution of 0.5 M NaOH.
-
Transfer the solubilized material to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of de novo purine synthesis for each inhibitor concentration relative to the untreated control.
Specificity Assay Against Other Folate-Dependent Enzymes
Objective: To evaluate the selectivity of this compound by testing its inhibitory activity against a panel of other folate-dependent enzymes.
Materials:
-
Purified recombinant enzymes: Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), AICAR Transformylase, Serine Hydroxymethyltransferase (SHMT).
-
Respective substrates and cofactors for each enzyme assay.
-
This compound.
-
Appropriate assay buffers and detection reagents for each enzyme.
Procedure:
-
Perform individual enzyme inhibition assays for each of the folate-dependent enzymes in the panel.
-
For each enzyme, determine the IC₅₀ value of this compound using a similar procedure as described in the GARFT inhibition assay, but with the specific substrates, cofactors, and detection methods for that enzyme.
-
DHFR assay: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
TS assay: Monitor the conversion of dUMP to dTMP, often using a spectrophotometric or radioisotopic method.
-
AICAR Transformylase assay: Can be performed using a coupled enzymatic reaction or by HPLC to detect product formation.
-
SHMT assay: Can be monitored by measuring the conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.
-
-
Compare the IC₅₀ value of this compound for GARFT with its IC₅₀ values for the other folate-dependent enzymes. A significantly higher IC₅₀ for other enzymes indicates specificity for GARFT.
Conclusion
The data and experimental protocols presented in this guide provide a robust framework for validating the specificity of this compound as a potent inhibitor of de novo purine synthesis. The comparative analysis of its inhibitory activity against other known purine synthesis inhibitors highlights its targeted mechanism of action. The detailed experimental workflows and diagrams offer practical tools for researchers to independently assess the performance of this compound and similar compounds, thereby facilitating the advancement of targeted cancer therapies and other relevant drug development programs. The high potency and specificity of this compound for GARFT underscore its potential as a valuable therapeutic agent.
References
- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
A Comparative Guide to the In Vivo Antitumor Effects of 5-DACTHF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor effects of 5-deazaacyclotetrahydrofolate (5-DACTHF), a potent inhibitor of purine de novo biosynthesis. The data presented here is based on published experimental findings, offering an objective analysis of its performance against relevant alternative therapies. Detailed experimental protocols and a visualization of the underlying signaling pathway are included to facilitate reproducibility and further research.
Reproducibility and Consistency of In Vivo Effects
The critical determinant of this compound's in vivo activity is its conversion to polyglutamated forms within the tumor cells.[1] This polyglutamation significantly enhances its inhibitory effect on GARFT. Therefore, the reproducibility of its antitumor effects is intrinsically linked to the expression and activity of folylpolyglutamate synthetase in the target cancer cells.
Comparative Performance of GARFT Inhibitors
The primary mechanism of action for this compound and its analogs is the inhibition of GARFT, a key enzyme in the de novo purine synthesis pathway. This leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The following table summarizes the in vivo antitumor activity of this compound and comparable GARFT inhibitors.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | Colon 38 Adenocarcinoma (mice) | Not specified | Significant inhibition of tumor growth. | [1] |
| HCT-116 Colon Carcinoma (mice) | Not specified | Significant inhibition of tumor growth. | [1] | |
| 2'-fluoro-5-DACTHF | Colon 38 Adenocarcinoma (mice) | Not specified | Strong antitumor activity, comparable to this compound. | [1] |
| 3'-fluoro-5-DACTHF | Colon 38 Adenocarcinoma (mice) | Not specified | Significant inhibition of tumor growth. | [1] |
| Lometrexol (DDATHF) | Colon 38 Adenocarcinoma (mice) | 50 mg/kg, i.p. | Prolonged depletion of purine nucleotides in the tumor. | [2] |
| AG2034 | HxGC3, KM20L2, LX-1, H460 human xenografts (mice) | Not specified | Significant in vivo antitumor activity. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from published studies on this compound and other GARFT inhibitors.
In Vivo Antitumor Efficacy in Xenograft Models
-
Cell Culture and Implantation: Human colon carcinoma cells (e.g., HCT-116) are cultured in appropriate media. Once confluent, cells are harvested, washed, and resuspended in a suitable buffer. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²)/2.
-
Drug Administration: Mice are randomized into control and treatment groups. This compound or comparator compounds are administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for the drug is administered to the control group.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of the mean tumor volume in the treated group relative to the control group. Other endpoints may include tumor growth delay (the time it takes for tumors to reach a certain size) and survival.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, organs may be harvested for histological analysis.
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or comparator compounds.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
Mandatory Visualizations
Signaling Pathway of GARFT Inhibition
Caption: Inhibition of GARFT by this compound blocks de novo purine synthesis, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vivo Antitumor Studies
References
- 1. In vivo antitumor activity and metabolism of a series of 5-deazaacyclotetrahydrofolate (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Intersection of Purine and Mitochondrial Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-DACTHF Against Current Standard-of-Care Antimetabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-DACTHF (5-deazaacyclotetrahydrofolate), a novel antimetabolite, against established standard-of-care antimetabolites, including Methotrexate, Pemetrexed, 5-Fluorouracil, and Pralatrexate. The information herein is intended to offer an objective overview of their mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.
Executive Summary
This compound is an inhibitor of purine de novo biosynthesis, specifically targeting the enzyme glycineamide ribonucleotide formyltransferase (GARFT).[1] This mechanism distinguishes it from several other antimetabolites and suggests potential efficacy in tumors resistant to drugs like methotrexate.[2] Efficacy of this compound in preclinical models has been demonstrated to be dependent on its conversion to polyglutamated forms, a characteristic shared with other antifolates like methotrexate and pemetrexed. This guide compiles available quantitative data to facilitate a comparative assessment of these compounds.
Data Presentation: Quantitative Comparison of Antimetabolite Activity
The following tables summarize key in vitro and in vivo data for this compound and standard-of-care antimetabolites. It is critical to note that these data are compiled from various studies and were not generated in head-to-head comparative experiments unless otherwise specified. Therefore, direct cross-comparison of absolute values should be approached with caution.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Reference Study Context |
| This compound | MCF-7 (Breast Cancer) | Similar to analogues | Antitumor activity and metabolism study of this compound analogues.[1] |
| Methotrexate | Leukemia/Lymphoma Cell Lines (Median) | 78 | Pre-clinical study in childhood acute leukemias and lymphomas.[3] |
| Pemetrexed | Leukemia/Lymphoma Cell Lines (Median) | 155 | Pre-clinical study in childhood acute leukemias and lymphomas.[3] |
| Pralatrexate | Not specified | Apparent Ki for DHFR: 45 nM | Study on the distinct mechanistic activity profile of pralatrexate.[4] |
| 5-Fluorouracil | HCT-116 (Colon Cancer) | 370 (after 24h) | Study on methotrexate gold nanocarriers.[5] |
Table 2: In Vivo Antitumor Activity
| Compound | Tumor Model | Dosing Regimen | Efficacy Endpoint & Result | Reference Study Context |
| This compound | Colon 38 Adenocarcinoma, HCT-116 Colon Carcinoma | Not specified | Significant inhibition of tumor growth | Antitumor activity and metabolism study of this compound analogues.[1] |
| Pemetrexed | NCI-H460 (NSCLC Xenograft) | Not specified | Dose-dependent tumor growth inhibition | Study on the distinct mechanistic activity profile of pralatrexate.[4] |
| Methotrexate | NCI-H460 (NSCLC Xenograft) | Not specified | Less effective tumor growth inhibition compared to pralatrexate | Study on the distinct mechanistic activity profile of pralatrexate.[4] |
| Pralatrexate | NCI-H460 (NSCLC Xenograft) | Not specified | Superior anti-tumor activity compared to methotrexate and pemetrexed | Study on the distinct mechanistic activity profile of pralatrexate.[4] |
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound with all the listed standard-of-care antimetabolites are not available in a single, comprehensive study. The following represents a generalized methodology for key experiments based on common practices in the field for evaluating antimetabolite drugs.
In Vitro Cytotoxicity Assay (e.g., MTT or Sulforhodamine B Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the test compounds (this compound, methotrexate, pemetrexed, 5-fluorouracil, pralatrexate) is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 120 hours).[3]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B solution. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 515 nm).[3]
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity in Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human tumor cells (e.g., HCT-116) are harvested, and a specific number of cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compounds are administered according to a specified dosing schedule (e.g., intraperitoneally or intravenously, daily or intermittently). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. The tumor volumes in the treated groups are compared to the control group. Other endpoints may include body weight measurements (to assess toxicity) and survival.
-
Data Analysis: The mean tumor volume for each group is plotted against time. Statistical analysis is performed to determine the significance of the differences in tumor growth between the treatment and control groups.
Mandatory Visualization
Signaling Pathway: De Novo Purine Biosynthesis Inhibition
Caption: Inhibition of GARFT by this compound blocks de novo purine synthesis.
Experimental Workflow: In Vitro IC50 Determination
Caption: Generalized workflow for determining the IC50 of antimetabolites.
References
- 1. In vivo antitumor activity and metabolism of a series of 5-deazaacyclotetrahydrofolate (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5-DACTHF: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-DACTHF (5-(2,4-diamino-6-pteridinyl)methyl-N-(2-thienylcarbonyl)-L-glutamic acid), a compound that, like many antineoplastic agents, requires careful management as hazardous waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the material's hazards, handling, and emergency measures.[1][2][3] In the absence of a specific SDS, the following general precautions for handling antineoplastic agents should be strictly followed.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade gloves.[5] Change the outer glove immediately if contaminated, and change both gloves if the outer glove is torn or punctured.[5][6]
-
Gown: A non-permeable, solid-front gown with long sleeves and tight-fitting cuffs is required.[5]
-
Eye Protection: Safety goggles or a face shield should be used where there is a potential for splashing.[5]
-
Respiratory Protection: If there is a risk of creating aerosols, work should be conducted in a chemical fume hood or another suitable containment device.[4]
Waste Segregation and Containerization
Proper segregation of waste is a critical step in the disposal process. Antineoplastic waste must be separated from other hazardous chemical waste and regular trash.[1][4]
| Waste Type | Description | Container Type |
| Trace Chemotherapy Waste | Items contaminated with trace amounts of the drug, such as empty syringes, vials, gloves, gowns, and IV bags.[4] | Designated, puncture-resistant containers, often yellow, labeled for trace chemotherapy waste to be incinerated.[4] |
| Bulk or Non-Trace Waste | Unused or expired drugs, partially full vials, and materials from cleaning up large spills. This is considered hazardous chemical waste.[1][4] | Special, leak-proof, and puncture-resistant containers, often black, labeled as "Hazardous Waste" (RCRA-regulated).[1] |
| Sharps | Needles and syringes. If completely empty, they may be disposed of in a red sharps container. If they contain any residual drug, they must be treated as bulk waste.[1] | Puncture-resistant sharps containers specifically labeled for chemotherapy waste.[5][7] |
This table summarizes general guidelines for antineoplastic waste disposal. Always refer to your institution's specific policies and local regulations.
Step-by-Step Disposal Procedure
-
Identify and Classify the Waste: Determine if the this compound waste is "trace" or "bulk." This initial classification will dictate the disposal pathway.
-
Select the Appropriate Waste Container: Based on the classification, select the correct color-coded and labeled waste container.[1][4][7]
-
Package the Waste:
-
Place all contaminated disposable items, such as gloves and pads, in a plastic bag within a biosafety cabinet or chemical fume hood before transferring them to the final chemotherapy waste container.[5][6]
-
Do not recap needles; dispose of intact syringes and needles in the designated sharps container.[1][7]
-
Ensure all containers are securely sealed to prevent leaks.[8]
-
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and include the full chemical name of the contents.[1][9]
-
Storage: Store the waste in a designated, secure area away from general laboratory traffic. The storage area should be clearly marked as a hazardous waste accumulation site.[8]
-
Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10] Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[1][11]
Spill Management
In the event of a spill, immediate action is required:
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, personnel must wear the appropriate PPE, including a respirator if the spill is large or aerosol-generating.[5][6]
-
Clean the Spill: Use a chemotherapy spill kit.[5] Absorb liquids with pads and clean the area thoroughly with a detergent solution followed by water.[6]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as bulk chemotherapy waste.[4][6]
Decontamination and Inactivation
While there is no single universally accepted method for chemical deactivation of all antineoplastic agents, some general approaches may be considered if outlined in the specific SDS for this compound.[1] One general recommendation for some chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11] However, this should only be performed by a licensed disposal company.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. web.uri.edu [web.uri.edu]
- 2. worksafe.vic.gov.au [worksafe.vic.gov.au]
- 3. chemicalsafety.com [chemicalsafety.com]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. pogo.ca [pogo.ca]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. pdf.dutscher.com [pdf.dutscher.com]
Essential Safety and Operational Guidance for Handling 5-DACTHF
Disclaimer: The chemical "5-DACTHF" is not found in publicly available chemical databases. Therefore, this guidance is based on the assumption that this compound is a representative potent, cytotoxic, powdered chemical compound requiring stringent safety protocols. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they handle.
This document provides essential safety and logistical information for handling this compound, a potent chemical compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental work.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to hazardous chemicals.[1][2][3][4] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved Respirator | An N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be required. |
| Eyes | Chemical Splash Goggles | Must be worn at all times to protect against splashes and airborne particles. Safety glasses are not sufficient. |
| Hands | Double Gloving (Nitrile) | Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body | Disposable Lab Coat with Knit Cuffs | A disposable, solid-front lab coat provides a barrier against spills. Knit cuffs prevent particles from entering the sleeves. |
| Feet | Closed-toe Shoes and Shoe Covers | Substantial, closed-toe shoes are mandatory. Disposable shoe covers should be worn to prevent tracking contamination out of the work area. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risk.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Ensure all necessary equipment, including a calibrated analytical balance, spill kit, and waste containers, are within the designated area.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Handling:
-
Perform all manipulations of powdered this compound within the fume hood or CVE to contain any airborne particles.
-
Use disposable weighing boats or papers to prevent cross-contamination.
-
Handle the compound gently to minimize dust generation.
-
-
Solubilization:
-
If dissolving the compound, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Cap the vessel securely before vortexing or sonicating.
-
-
Post-Handling:
-
Decontaminate all surfaces within the work area with an appropriate cleaning solution.
-
Carefully doff PPE, starting with the outer gloves and shoe covers, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of hazardous waste is critical to prevent environmental contamination and ensure regulatory compliance.[5][6][7]
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, lab coats, weighing papers, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly, unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[6]
-
Waste Pickup: Follow your institution's procedures for the collection of hazardous waste.
Experimental Protocol: Weighing and Solubilizing this compound
This protocol details the procedure for accurately weighing and dissolving a powdered, potent compound like this compound.
Methodology:
-
Fume Hood Preparation:
-
Verify that the chemical fume hood has a current certification.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Place a calibrated analytical balance inside the fume hood.
-
-
PPE and Material Staging:
-
Don the required PPE: respirator, goggles, double nitrile gloves, and a disposable lab coat.
-
Bring all necessary materials into the fume hood: the container of this compound, a micro-spatula, a disposable weighing boat, the receiving vessel (e.g., a vial or flask), and the chosen solvent.
-
-
Weighing:
-
Tare the analytical balance with the weighing boat on the pan.
-
Carefully transfer the desired amount of this compound powder from its container to the weighing boat using the micro-spatula.
-
Record the exact weight.
-
-
Transfer and Solubilization:
-
Carefully transfer the weighed powder into the receiving vessel.
-
Using a pipette, add the calculated volume of solvent to the vessel.
-
Securely cap the vessel.
-
Agitate the vessel by vortexing or sonicating until the compound is fully dissolved.
-
-
Cleanup and Waste Disposal:
-
Dispose of the used weighing boat, spatula (if disposable), and any contaminated materials into the designated solid hazardous waste container.
-
Wipe down the balance and surrounding surfaces with a decontaminating solution.
-
Dispose of the cleaning materials in the solid hazardous waste container.
-
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of potent compounds like this compound.
References
- 1. 5 Personal Protective Equipment and Their Uses [hxprotective.weebly.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. What are 5 Examples of PPE and When Should They be Used? [cangardcare.com]
- 4. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
